Physicochemical Profiling and Synthetic Utility of 2-(4-Chloro-3-nitrophenoxy)acetic Acid
Executive Summary 2-(4-Chloro-3-nitrophenoxy)acetic acid (CAS: 89894-13-3) is a highly versatile bifunctional small molecule scaffold utilized extensively in the development of agrochemicals and pharmaceutical intermedia...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(4-Chloro-3-nitrophenoxy)acetic acid (CAS: 89894-13-3) is a highly versatile bifunctional small molecule scaffold utilized extensively in the development of agrochemicals and pharmaceutical intermediates[1]. Characterized by an electron-deficient aromatic ring coupled to a terminal carboxylic acid via an ether linkage, this compound exhibits distinct pH-dependent solubility and reactivity profiles. This technical guide provides an authoritative, mechanistic breakdown of its physicochemical properties, alongside self-validating experimental workflows for its synthesis and characterization.
Core Physicochemical Data
The quantitative physicochemical properties of 2-(4-chloro-3-nitrophenoxy)acetic acid dictate its behavior in both synthetic environments and biological systems. The data below synthesizes structural parameters with thermodynamic constants.
The acidity of 2-(4-chloro-3-nitrophenoxy)acetic acid is strictly governed by its terminal carboxylic acid moiety. To understand its pKa (~3.1), we must look at the inductive effects of its substituents. Unsubstituted phenoxyacetic acid has a well-documented pKa of 3.17[2]. The ether oxygen atom acts as an electron-withdrawing group via induction, lowering the pKa relative to standard aliphatic acids like acetic acid (pKa 4.76).
Furthermore, the addition of the 4-chloro and 3-nitro groups on the phenyl ring exerts a long-range inductive pull. However, because this electron withdrawal is insulated by the methylene bridge (-CH₂-), the effect on the carboxylic acid is attenuated, keeping the pKa tightly clustered around 3.1. This is in stark contrast to its synthetic precursor, 4-chloro-3-nitrophenol, which relies on resonance stabilization of the phenoxide ion and exhibits a much higher phenolic pKa of ~7.78[3].
Lipophilicity and Speciation (logP / logD)
The compound exhibits a logP of approximately 2.4, indicating moderate lipophilicity driven by the halogenated aromatic ring. However, its effective lipophilicity (logD) is highly pH-dependent. At a pH below 2.0, the compound exists in its unionized form, rendering it poorly soluble in water but highly soluble in organic solvents. At physiological pH (7.4), the carboxylic acid is fully deprotonated. The resulting carboxylate anion drastically shifts the logD below zero, preventing passive lipid bilayer diffusion but ensuring excellent aqueous solubility.
Fig 2: pH-dependent speciation and phase partitioning based on pKa and lipophilicity.
Experimental Workflows (Self-Validating Systems)
To ensure scientific rigor, the following protocols are designed with built-in validation mechanisms. Causality is emphasized to explain why specific reagents and conditions are selected.
Protocol 1: Synthesis and Purification via SN2 Displacement
Causality: The synthesis relies on a Williamson ether-type reaction. Sodium hydroxide is used to deprotonate 4-chloro-3-nitrophenol, forming a highly nucleophilic phenoxide. Heat is applied to overcome the activation energy required for the SN2 attack on the sterically unhindered α-carbon of chloroacetic acid. The reaction must be quenched with strong acid (HCl) to protonate the resulting carboxylate salt, driving the equilibrium toward the insoluble unionized product, which precipitates out of the aqueous solution.
Step-by-Step Methodology:
Deprotonation: Dissolve 1.0 equivalent of 4-chloro-3-nitrophenol in an aqueous solution containing 2.2 equivalents of NaOH. The excess base ensures complete deprotonation of both the phenol and the subsequently added chloroacetic acid.
Alkylation: Slowly add 1.1 equivalents of chloroacetic acid to the stirring mixture.
Thermal Activation: Reflux the mixture at 90°C for 4 hours. Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1); the disappearance of the yellow phenoxide spot indicates reaction completion.
Quenching & Precipitation: Cool the reaction mixture to 0°C in an ice bath. Slowly add 6M HCl dropwise until the pH reaches 2.0. The sudden protonation of the carboxylate group drastically reduces aqueous solubility, causing 2-(4-chloro-3-nitrophenoxy)acetic acid to precipitate as a solid.
Purification: Filter the precipitate under a vacuum, wash with cold distilled water to remove NaCl byproducts, and recrystallize from hot ethanol to achieve >95% purity[1].
Fig 1: Step-by-step SN2 synthetic workflow for 2-(4-chloro-3-nitrophenoxy)acetic acid.
Protocol 2: Potentiometric Determination of Aqueous pKa
Causality: Because the unionized form of 2-(4-chloro-3-nitrophenoxy)acetic acid has poor aqueous solubility, a direct aqueous titration will fail due to precipitation. Therefore, a co-solvent system (Methanol/Water) is utilized. By measuring the apparent pKa (psKa) at multiple co-solvent ratios and applying the Yasuda-Shedlovsky extrapolation, the true thermodynamic aqueous pKa can be mathematically derived. A constant ionic strength (0.15 M KCl) is maintained to fix activity coefficients.
Step-by-Step Methodology:
System Standardization: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a constant 25°C. Validation: Titrate a known reference standard (e.g., benzoic acid) to ensure the system accurately calculates a known pKa (4.20).
Sample Preparation: Prepare three solutions of 2-(4-chloro-3-nitrophenoxy)acetic acid (1 mM) in 0.15 M KCl, utilizing 30%, 40%, and 50% Methanol (v/v) as the solvent base.
Titration: Titrate each solution with standardized 0.1 M KOH under a nitrogen atmosphere to prevent CO₂ absorption (which would artificially lower the pH).
Data Extrapolation: Calculate the psKa for each methanol ratio using the Gran plot method. Plot the psKa values against the inverse dielectric constant (1/ε) of the respective methanol/water mixtures. Extrapolate the linear regression to the dielectric constant of pure water (ε = 78.3) to yield the true aqueous pKa.
Efficiently Monitoring Trace Nitrophenol Pollutants in Water Through the Dispersive Solid-Phase Extraction Based on Porous Organic Polymer-Modified Cellulose Nanofiber Membrane - MDPI
MDPI
Comprehensive Structural and Synthetic Guide: 2-(4-Chloro-3-nitrophenoxy)acetic Acid
The following technical guide details the molecular structure, synthesis, and physicochemical properties of 2-(4-chloro-3-nitrophenoxy)acetic acid . [1] Executive Summary 2-(4-chloro-3-nitrophenoxy)acetic acid (CAS: 8989...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the molecular structure, synthesis, and physicochemical properties of 2-(4-chloro-3-nitrophenoxy)acetic acid .
[1]
Executive Summary
2-(4-chloro-3-nitrophenoxy)acetic acid (CAS: 89894-13-3) is a functionalized aromatic ether utilized primarily as a versatile intermediate in the synthesis of agrochemicals (specifically phenoxy herbicides) and pharmaceutical scaffolds (benzoxazinones).[1][2] Its structure comprises a benzene core substituted with a chlorine atom at the para position, a nitro group at the meta position, and a glycolic acid moiety at the ipso position. This specific substitution pattern confers unique electronic properties, enhancing its reactivity in nucleophilic substitutions and biological binding affinity compared to its non-nitrated analogs.
The molecule exhibits a planar aromatic core with a flexible oxyacetic acid tail. The interplay between the substituents dictates its reactivity:
Nitro Group (-NO
, C3): A strong electron-withdrawing group (EWG) that deactivates the ring towards electrophilic aromatic substitution but activates the C4-Chlorine bond towards nucleophilic displacement (SAr), although the ether linkage at C1 is the primary directing group for initial synthesis.
Chlorine Atom (-Cl, C4): Provides lipophilicity and steric bulk. Its position ortho to the nitro group creates a "steric pocket" that influences enzyme binding in herbicidal applications.
Oxyacetic Acid Moiety (-OCH
COOH, C1): Acts as a hydrogen bond donor (COOH) and acceptor (ether oxygen), critical for solubility and receptor interaction.
Physiochemical Data (Experimental & Predicted)
Property
Value
Source/Method
Melting Point
130–160 °C (Estimated range)
Analog Comparison [1]
LogP (Octanol/Water)
1.71 – 1.85
Computational Consensus [2]
pKa (Acid)
3.1 ± 0.2
Predicted (Substituent Effect)
H-Bond Donors
1 (Carboxylic Acid)
Structural Analysis
H-Bond Acceptors
5 (NO, Ether, C=O, OH)
Structural Analysis
Synthetic Pathways[1][7]
The industrial and laboratory standard for synthesizing 2-(4-chloro-3-nitrophenoxy)acetic acid is the Williamson Ether Synthesis . This route ensures high regioselectivity by utilizing the pre-functionalized phenol.
Reaction Mechanism
The synthesis involves the nucleophilic attack of the phenoxide ion (generated from 4-chloro-3-nitrophenol) on the
-carbon of a haloacetic acid derivative (typically chloroacetic acid or ethyl bromoacetate).
Visualization: Synthetic Workflow
Figure 1: Step-wise synthesis via Williamson Ether coupling.
Experimental Protocol (Standardized)
Objective: Synthesis of 2-(4-chloro-3-nitrophenoxy)acetic acid on a 10g scale.
Reagent Preparation:
Dissolve 4-chloro-3-nitrophenol (10.0 g, 57.6 mmol) in Acetone (150 mL).
As exact spectral libraries for this specific CAS are often proprietary, the following data represents the predicted high-confidence spectral signature derived from substituent additivity rules and analogous compounds (e.g., 2,4-D and 4-nitrophenoxyacetic acid).
Proton NMR (
H-NMR, 400 MHz, DMSO-d
)
Shift ( ppm)
Multiplicity
Integration
Assignment
Structural Logic
12.80
Broad Singlet
1H
-COOH
Carboxylic acid proton (exchangeable).
7.75
Doublet (J=2.8 Hz)
1H
Ar-H2
Position 2 is ortho to NO (deshielding) and ortho to ether (shielding).
7.68
Doublet (J=8.9 Hz)
1H
Ar-H5
Position 5 is ortho to Cl and meta to NO.
7.25
dd (J=8.9, 2.8 Hz)
1H
Ar-H6
Position 6 is ortho to ether and meta to Cl.
4.85
Singlet
2H
-OCH-
Methylene protons adjacent to oxygen and carbonyl.
This molecule serves as a "masked" derivative of phenoxy herbicides. The 3-nitro group alters the metabolic stability of the ring, potentially changing the selectivity profile against resistant weed species compared to traditional 2,4-D or MCPA herbicides [3].
Pharmaceutical Intermediate
The nitro group is a key handle for diversification. Reduction of the nitro group to an amine (-NH
) yields 2-(3-amino-4-chlorophenoxy)acetic acid , a precursor for:
Benzoxazin-3-ones: Scaffolds found in anticoagulants and antifungal agents.
Peptidomimetics: Coupling the carboxylic acid with amino acids creates novel peptide inhibitors [4].
Structural Connectivity Map
Figure 2: Downstream applications and chemical transformations.
References
ChemScene. (2025). 2-(4-Chloro-3-nitrophenoxy)acetic acid Product Analysis. Retrieved from
PubChemLite. (2025). Compound Summary: 2-(4-chloro-3-nitrophenoxy)acetic acid.[1][2] Retrieved from
Chem-Impex. (2025). 2-(4-Nitrophenoxy)acetic acid: Agricultural and Pharmaceutical Applications. Retrieved from
ResearchGate. (2019).[3] Synthesis and Biological Evaluation of Phenoxyacetic Acid Derivatives. Retrieved from
An In-depth Technical Guide to Flumethrin: A Potent Acaricide and Insecticide
Disclaimer: The inquiry for CAS number 89894-13-3 did not yield a specific, publicly documented chemical entity. However, extensive research indicates a likely association with the pyrethroid insecticide Flumethrin (CAS...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: The inquiry for CAS number 89894-13-3 did not yield a specific, publicly documented chemical entity. However, extensive research indicates a likely association with the pyrethroid insecticide Flumethrin (CAS No. 69770-45-2). This guide, therefore, focuses on Flumethrin, providing a comprehensive technical overview for researchers, scientists, and drug development professionals.
Introduction
Flumethrin is a synthetic pyrethroid insecticide and acaricide widely utilized in veterinary medicine.[1] As a Type II pyrethroid, distinguished by the presence of an α-cyano group, Flumethrin exhibits potent neurotoxic effects against a broad spectrum of ectoparasites, including ticks, mites, lice, and flies.[2] This guide offers a detailed exploration of Flumethrin's chemical and physical properties, its mechanism of action, synthesis, analytical methodologies, and critical safety and toxicological data.
Chemical and Physical Properties
Flumethrin is a complex molecule characterized by multiple stereoisomers. The technical grade product is a mixture of these isomers.[1][3]
Contains three asymmetric carbon atoms and exhibits both cis-trans and E/Z isomerism, resulting in 16 possible isomers. Commercial products are predominantly the trans-Z isomers.
Flumethrin, like other Type II pyrethroids, exerts its parasiticidal effect by targeting the nervous system of insects and acarids. The primary mode of action involves the disruption of sodium ion channels, which are crucial for the propagation of nerve impulses.[8][11]
Modulation of Voltage-Gated Sodium Channels
The core mechanism involves Flumethrin binding to the voltage-gated sodium channels in the neuronal cell membranes of parasites. This binding prolongs the open state of these channels, leading to a persistent influx of sodium ions.[3][8] This sustained depolarization results in repetitive nerve discharges, causing hyperexcitability, followed by paralysis and ultimately, the death of the parasite.[8] The presence of the α-cyano group is believed to be responsible for the long-lasting prolongation of sodium permeability.[3][12]
Caption: Flumethrin's primary mechanism of action on parasite sodium channels.
Other Potential Mechanisms
While the primary target is the sodium channel, other mechanisms may contribute to the neurotoxicity of pyrethroids. These include antagonism of GABA-mediated inhibition, modulation of nicotinic cholinergic transmission, and effects on calcium ion channels.[4]
Synthesis and Manufacturing
The synthesis of Flumethrin is a multi-step process that involves the formation of key intermediates.[11] A general outline of the synthesis involves the esterification of a substituted cyclopropanecarboxylic acid with an α-cyano-3-phenoxybenzyl alcohol derivative.
A crucial intermediate in the synthesis is 3-(4-chlorophenyl)-3-chloroacrolein, which can be prepared from p-chloroacetophenone and bis(trichloromethyl) carbonate.[11] This is then used in subsequent steps to form the cyclopropane ring structure. The final step involves the esterification with cyano(4-fluoro-3-phenoxyphenyl)methanol to yield Flumethrin.
Caption: Simplified workflow for the chemical synthesis of Flumethrin.
Analytical Methodologies
Accurate quantification of Flumethrin in various matrices is essential for residue analysis, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.
High-Performance Liquid Chromatography (HPLC)
A robust HPLC method allows for the determination of Flumethrin residues in biological samples like milk and blood, as well as in honey and beeswax.[13][14][15]
Table 2: Example HPLC Conditions for Flumethrin Analysis
The following is a general protocol for the extraction and cleanup of Flumethrin from honey samples prior to HPLC analysis.[15]
Extraction: Dissolve the honey sample in a mixture of water and acetonitrile (1:2).
Purification: Purify the extract using a silica solid-phase extraction (SPE) cartridge.
Elution: Elute the Flumethrin from the SPE cartridge using a mixture of hexane and dichloromethane (55:45).
Analysis: Analyze the eluate by HPLC under the conditions specified above.
Caption: Experimental workflow for the analysis of Flumethrin in honey.
Applications in Veterinary Medicine
Flumethrin is primarily used for the control of ectoparasites in a variety of animals.[1][16]
Livestock: It is effective against ticks, mites, and lice on cattle, sheep, and goats.[12][17] Formulations include pour-on solutions and dips.[12][17]
Companion Animals: Flumethrin is a key active ingredient in flea and tick collars for dogs.[1]
Apiculture: It is used in beehives for the diagnosis and control of the parasitic mite Varroa destructor.[1][12]
Toxicology and Safety Profile
The toxicological profile of Flumethrin has been extensively studied.
Table 3: Summary of Toxicological Endpoints for Flumethrin
At high doses, signs of Flumethrin poisoning in mammals include profuse salivation, clonic seizures, and in severe cases, coma and death.[4][19]
Metabolism and Excretion
In mammals, Flumethrin is metabolized in the liver and excreted in the urine and feces.[4][9] The primary metabolic pathway involves hydrolysis of the ester linkage, followed by further oxidation and conjugation of the resulting acid and alcohol components.[9][20]
Safety in Handlers and the Environment
When used according to label directions, Flumethrin-containing products are considered unlikely to pose a significant health risk to humans. In the environment, pyrethroids like Flumethrin are generally broken down by sunlight and the atmosphere within a few days and do not tend to have a significant impact on groundwater quality.[7] However, they are known to be toxic to fish.[4]
Conclusion
Flumethrin is a highly effective and widely used ectoparasiticide in veterinary medicine. Its potent neurotoxic action against a range of parasites, coupled with a generally favorable safety profile when used appropriately, makes it a valuable tool in animal health. A thorough understanding of its chemical properties, mechanism of action, and analytical methods is crucial for its responsible and effective use in research and product development.
References
Health Canada Pest Management Regulatory Agency. (2016). Proposed Registration Decision PRCD2016-19, Flumethrin.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91702, Flumethrin.
University of Hertfordshire. (n.d.). Flumethrin (Ref: BAY VI 6045). Pesticide Properties DataBase.
Alfa Chemistry. (n.d.). CAS 69770-45-2 Flumethrin.
Wikipedia. (n.d.). Flumethrin.
Santa Cruz Biotechnology. (n.d.). Flumethrin.
TargetMol. (n.d.). Flumethrin.
Guidechem. (2024). Flumethrin: Properties, Uses and Safety.
Alan Wood. (n.d.). Flumethrin. Compendium of Pesticide Common Names. Retrieved from alanwood.net/pesticides/flumethrin.html
Inxight Drugs. (n.d.). FLUMETHRIN.
European Medicines Agency. (n.d.). Flumethrin (1).
Guidechem. (2024). What is the mechanism of the Flumethrin action mechanism?. Retrieved from guidechem.com/faq/what-is-the-mechanism-of-the-flumethrin-action-mechanism-27962.html
Food and Agriculture Organization of the United Nations. (1996). *4.15 Flumethrin (195) (T,R)**.
ResearchGate. (n.d.). The chemical structure of flumethrin. Cas number: 69770-45-2.
INCHEM. (n.d.). Flumethrin (UK PID).
Food and Agriculture Organization of the United Nations. (n.d.). 251 FLUMETHRIN (195) IDENTITY.
Comprehensive Solubility Profiling and Formulation Strategies for 2-(4-Chloro-3-nitrophenoxy)acetic Acid
Executive Summary As a Senior Application Scientist navigating the complexities of early-stage drug development and agrochemical formulation, understanding the precise physicochemical boundaries of your building blocks i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist navigating the complexities of early-stage drug development and agrochemical formulation, understanding the precise physicochemical boundaries of your building blocks is paramount. 2-(4-chloro-3-nitrophenoxy)acetic acid (CAS: 89894-13-3) is a highly versatile small-molecule scaffold [1]. Structurally, it presents a fascinating dichotomy: a highly lipophilic, electron-deficient aromatic ring (due to the chloro and nitro substituents) coupled with a hydrophilic, ionizable carboxylic acid moiety.
This guide provides an authoritative, in-depth analysis of the solubility thermodynamics of 2-(4-chloro-3-nitrophenoxy)acetic acid. We will explore its pH-dependent solubility profile, detail a self-validating experimental protocol for thermodynamic solubility determination, and outline practical formulation strategies for downstream assays.
The solubility of 2-(4-chloro-3-nitrophenoxy)acetic acid is dictated by its molecular weight (231.59 g/mol ) and its partition coefficient (predicted XLogP3 ≈ 1.85) [2]. The presence of the ether linkage provides some flexibility, but the planar aromatic system encourages strong intermolecular
stacking in the solid state.
Because empirical solubility data for this specific intermediate is sparse in primary literature, we must extrapolate its thermodynamic behavior using structural analogs like 2,4-dichlorophenoxyacetic acid (2,4-D), which shares the phenoxyacetic acid core and exhibits a well-documented pKa of approximately 2.8 to 3.4 [4]. The strong electron-withdrawing nature of the nitro group at the meta position, combined with the chloro group at the para position, exerts an inductive pull that slightly increases the acidity of the carboxylic acid, placing the estimated pKa of 2-(4-chloro-3-nitrophenoxy)acetic acid near 2.8 - 3.1 .
Predicted Solubility Matrix
To guide your initial solvent selection, the following table synthesizes the predicted solubility profile based on the molecule's hydrogen-bond donor/acceptor count and dielectric constant requirements:
Solvent / Buffer System
Estimated Solubility Range
Mechanistic Rationale
Deionized Water
< 0.1 mg/mL (Very low)
High crystal lattice energy; the lipophilic aromatic ring dominates solvation thermodynamics.
Aqueous Buffer (pH 1.2)
< 0.05 mg/mL (Practically insoluble)
Complete suppression of ionization. The molecule exists entirely as the unionized free acid.
Aqueous Buffer (pH 7.4)
> 10 mg/mL (Highly soluble)
Complete ionization to the carboxylate anion; strong ion-dipole interactions with water [5].
Dimethyl Sulfoxide (DMSO)
> 50 mg/mL (Freely soluble)
High dielectric constant; strong solvation of both polar and non-polar moieties via H-bond acceptance.
Ethanol (Absolute)
10 - 20 mg/mL (Soluble)
Moderate polarity; capable of both H-bond donation and acceptance with the ether and nitro groups.
The most critical variable in formulating 2-(4-chloro-3-nitrophenoxy)acetic acid for biological assays is the pH of the aqueous medium. According to the Henderson-Hasselbalch equation, the ratio of ionized to unionized species shifts dramatically around the pKa.
If an assay is conducted at a pH below 3.0, the compound will precipitate out of solution as the free acid. Conversely, adjusting the pH to physiological levels (pH 7.4) ensures that >99.9% of the molecules are in the carboxylate anion form, maximizing aqueous solubility and preventing erratic assay readouts caused by micro-precipitates.
Figure 1: pH-dependent ionization pathway of 2-(4-chloro-3-nitrophenoxy)acetic acid.
To establish a rigorous, self-validating thermodynamic solubility profile for your specific batch of 2-(4-chloro-3-nitrophenoxy)acetic acid, the traditional "shake-flask" method remains the gold standard. As an experienced scientist, I must emphasize that kinetic solubility (e.g., DMSO stock spiked into buffer) often overestimates true solubility due to supersaturation. The following protocol guarantees thermodynamic equilibrium.
Step-by-Step Methodology
Buffer Preparation & pH Verification: Prepare standard buffers (e.g., 0.1 M HCl for pH 1.2, 50 mM Phosphate for pH 7.4). Causality: High buffer capacity is required because the dissolution of the acidic API will actively attempt to lower the pH of the medium.
Solid Addition: Add an excess amount of solid 2-(4-chloro-3-nitrophenoxy)acetic acid (e.g., 50 mg) to 1 mL of the target buffer in a glass vial. Causality: An excess ensures that the chemical potential of the solid phase is equal to the chemical potential of the solute in the saturated solution.
Isothermal Equilibration: Seal the vials and agitate them on an orbital shaker at 300 RPM at exactly 25.0 ± 0.5 °C for 48 hours. Causality: 48 hours is strictly required to overcome the activation energy barrier of the crystal lattice breakdown, ensuring true thermodynamic equilibrium rather than a transient kinetic state.
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Critical Step: Pre-saturate the filter by discarding the first 0.2 mL of filtrate. Causality: The highly lipophilic unionized form can adsorb nonspecifically to the filter matrix; pre-saturation prevents artificial lowering of the measured concentration.
Post-Equilibration pH Check (The Self-Validation): Measure the pH of the filtrate. If the pH has dropped by more than 0.05 units from the starting buffer, the data point is invalid, and the experiment must be repeated with a higher capacity buffer.
HPLC-UV Quantification: Dilute the filtrate into the mobile phase and quantify using HPLC-UV (detection at ~254 nm, utilizing the strong chromophore of the nitroaromatic ring).
Formulation Strategies for Assays and Drug Development
When transitioning 2-(4-chloro-3-nitrophenoxy)acetic acid from the chemistry bench to biological screening, improper handling of its solubility profile will lead to false negatives. Implement the following strategies:
Master Stock Solutions: Always prepare master stocks in 100% anhydrous DMSO [3]. The compound will easily achieve concentrations of 50-100 mM. Store in amber vials at -20°C to prevent potential photolytic degradation of the nitro group.
Aqueous Assay Spiking: When spiking the DMSO stock into aqueous assay buffers, keep the final DMSO concentration
1% v/v. If the assay buffer is below pH 5.0, the compound will crash out.
In Vivo Formulation (Salt Formation): For animal dosing, do not use the free acid. Convert the compound to its sodium or potassium salt by reacting it with exactly 1.0 equivalent of NaOH or KOH in ethanol, followed by solvent evaporation. The resulting alkali metal salt will exhibit vastly superior aqueous dissolution kinetics, typical of phenoxyacetic acid derivatives [4].
References
Food and Agriculture Organization of the United Nations (FAO). "FAO Specifications and Evaluations for Agricultural Pesticides: 2,4-D (pKa and Solubility Analog Data)". Available at: [Link]
Centers for Disease Control and Prevention (CDC) / ATSDR. "Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (Ionization and Trapping Mechanisms)". Available at:[Link]
Foundational
Technical Guide: Spectral Profiling of 2-(4-Chloro-3-nitrophenoxy)acetic Acid
The following technical guide provides an in-depth spectral profiling of 2-(4-chloro-3-nitrophenoxy)acetic acid. This document is structured for researchers and analytical scientists requiring rigorous characterization d...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth spectral profiling of 2-(4-chloro-3-nitrophenoxy)acetic acid. This document is structured for researchers and analytical scientists requiring rigorous characterization data for drug development or herbicide intermediate analysis.
The molecule consists of a benzene core substituted with three distinct functional groups that dictate its spectral signature:
Phenoxyacetic Acid Moiety (Pos 1): Provides the ether linkage (-O-) and the carboxylic acid tail (-CH₂COOH). The ether oxygen acts as an electron-donating group (EDG) by resonance, shielding ortho/para protons.
Nitro Group (Pos 3): A strong electron-withdrawing group (EWG) that heavily deshields adjacent protons and introduces characteristic N-O stretching vibrations.
Chlorine Atom (Pos 4): A weak deactivator that provides a distinct isotopic pattern in Mass Spectrometry (MS).
This specific substitution pattern (1-alkoxy, 3-nitro, 4-chloro) creates a unique electronic environment where the activating ether and deactivating nitro/chloro groups compete, resulting in a highly specific NMR splitting pattern.
Part 2: Experimental Methodology
To ensure reproducible spectral data, the following sample preparation protocols are recommended.
Rationale: The carboxylic acid moiety often leads to poor solubility in non-polar solvents like CDCl₃. DMSO-d₆ ensures complete dissolution and prevents dimerization of the acid, resulting in sharper peaks. It also shifts the acidic proton signal to a distinct region (>12 ppm).
Secondary Solvent (MS/LC):Methanol/Water (50:50) with 0.1% Formic Acid.
Rationale: Promotes ionization in ESI (Electrospray Ionization) mode.
Sample Preparation Protocol
For ¹H NMR: Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-d₆. Ensure the solution is clear; filter if necessary to remove inorganic salts from synthesis.
For IR: Use the KBr pellet method (1–2 mg sample in 100 mg KBr) or ATR (Attenuated Total Reflectance) on the neat solid.
Part 3: Detailed Spectral Analysis
Infrared Spectroscopy (FT-IR)
The IR spectrum serves as the primary fingerprint for functional group verification.
Frequency (cm⁻¹)
Vibration Mode
Assignment & Causality
3200–2500
O-H Stretch (Broad)
Carboxylic Acid: Broad band due to strong hydrogen bonding of the -COOH group.
1760–1730
C=O Stretch (Strong)
Carbonyl: Characteristic of carboxylic acids. Electron-withdrawing nature of the phenoxy group may shift this slightly higher than alkyl acids.
1530 ± 10
N-O Stretch (Asym)
Nitro Group: Strong, sharp band typical of aromatic nitro compounds.
1350 ± 10
N-O Stretch (Sym)
Nitro Group: Paired with the 1530 band; confirms the presence of -NO₂.
1240–1200
C-O-C Stretch (Asym)
Aryl Ether: Strong band corresponding to the ether linkage between the phenyl ring and the acetic acid chain.
1090–1080
Ar-Cl Stretch
Aryl Chloride: Often weaker/obscured but distinct in the fingerprint region.
¹H Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ (Reference: 2.50 ppm)
The aromatic region displays an ABX or ABC spin system depending on the exact field strength, influenced by the 1,3,4-substitution pattern.
Chemical Shift (δ ppm)
Multiplicity
Integration
Assignment
Structural Logic
13.0 – 13.5
Broad Singlet
1H
-COOH
Acidic proton. Extremely deshielded due to lack of electron density. Disappears on D₂O shake.
7.75 – 7.85
Doublet (d)
1H
Ar-H (C2)
Most Deshielded Aromatic: Located between the ether oxygen and the nitro group. The strong EWG effect of -NO₂ (ortho) dominates, pushing it downfield. Small coupling (J ≈ 2.5 Hz) to H6.
7.60 – 7.70
Doublet (d)
1H
Ar-H (C5)
Ortho to Chlorine, Meta to Nitro. Deshielded by Cl and NO₂, but less so than H2. Shows large ortho coupling (J ≈ 8.8 Hz) to H6.
7.25 – 7.35
dd (Doublet of Doublets)
1H
Ar-H (C6)
Ortho to Ether (shielding), Meta to Chlorine. The shielding effect of the oxygen makes this the most upfield aromatic proton.
4.80 – 4.90
Singlet (s)
2H
-O-CH₂-
Methylene protons. Deshielded by the adjacent electronegative oxygen and carbonyl group.
Mass Spectrometry (MS)
Ionization Mode: ESI (-) or EI
The presence of Chlorine provides a definitive isotopic confirmation.
Molecular Ion (M): m/z 231 (¹⁰⁰%) and 233 (³³%). The 3:1 ratio is diagnostic of a single Chlorine atom.
Base Peak: Often m/z 186 (Loss of -COOH) or m/z 172 (Cleavage of the ether chain, leaving the 4-chloro-3-nitrophenolate ion).
Fragmentation Path:
M (231) → Loss of CO₂/COOH → m/z 186
M (231) → Loss of -CH₂COOH → m/z 172 (Phenolic anion)
Part 4: Visualization of Analytical Workflow
The following diagram illustrates the logical flow for characterizing this compound, ensuring all functional groups are validated.
Caption: Integrated analytical workflow for the structural validation of 2-(4-chloro-3-nitrophenoxy)acetic acid, correlating specific techniques to structural moieties.
Part 5: Quality Control & Impurity Profiling
In a synthesis context (typically alkylation of 4-chloro-3-nitrophenol with chloroacetic acid), the primary impurity is the unreacted starting material.
Impurity
Detection Method
Distinguishing Feature
4-Chloro-3-nitrophenol
¹H NMR
Absence of methylene singlet at 4.8 ppm. Presence of phenolic -OH (variable shift, usually 9–11 ppm).
Chloroacetic Acid
LC-MS / NMR
Singlet at ~4.2 ppm (distinct from product methylene).
References
Synthesis Precursor Data: Synthesis of 4-chloro-3-nitrophenol. PrepChem. Retrieved from [Link]
General Phenoxyacetic Acid Spectral Data: Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester Mass Spectrum. NIST Chemistry WebBook.[4] Retrieved from [Link]
Mechanistic Profiling of 2-(4-Chloro-3-nitrophenoxy)acetic Acid: A Dual-Domain Technical Guide
Executive Summary As small-molecule scaffolds evolve, the intersection of agrochemistry and mammalian pharmacology frequently converges on shared structural motifs. 2-(4-chloro-3-nitrophenoxy)acetic acid (CAS: 89894-13-3...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As small-molecule scaffolds evolve, the intersection of agrochemistry and mammalian pharmacology frequently converges on shared structural motifs. 2-(4-chloro-3-nitrophenoxy)acetic acid (CAS: 89894-13-3) is a prime example of such a versatile pharmacophore . Structurally rooted in the phenoxyacetic acid family, this compound possesses a dual-domain mechanism of action. In plant systems, it functions as a potent synthetic auxin mimic, hijacking ubiquitin-ligase pathways to induce lethal morphogenic responses . Conversely, in mammalian systems, its structural topology acts as a highly tunable modulator of Peroxisome Proliferator-Activated Receptors (PPARs), dictating lipid and glucose homeostasis .
This whitepaper deconstructs the molecular architecture of 2-(4-chloro-3-nitrophenoxy)acetic acid, maps its distinct signaling cascades, and establishes self-validating experimental protocols for its characterization.
Molecular Architecture & Physicochemical Dynamics
The biological reactivity of 2-(4-chloro-3-nitrophenoxy)acetic acid is strictly governed by its functional group topology:
The Acetic Acid Headgroup: With a pKa of approximately 2.96 , the carboxylic acid exists almost entirely as an anion at physiological pH. This negative charge is the primary electrostatic anchor, coordinating with conserved basic residues (e.g., Arginine/Lysine) in both plant and mammalian receptor pockets.
The 3-Nitro Substitution: Acting as a powerful electron-withdrawing group (EWG), the nitro moiety alters the electron density of the phenoxy ring. More importantly, its steric bulk restricts the rotational freedom of the ether linkage, effectively locking the molecule into a rigid, bioactive conformation that dictates its receptor subtype selectivity.
Primary Mechanism of Action: Plant Systems (Synthetic Auxin Mimicry)
In botanical models, phenoxyacetic acids mimic the endogenous plant hormone indole-3-acetic acid (IAA) . However, the critical mechanistic divergence lies in metabolic stability. While endogenous IAA is rapidly degraded by DAO1 dioxygenases or conjugated by GH3 enzymes, the bulky 4-chloro-3-nitro substitutions prevent enzymatic degradation, leading to toxic accumulation .
The TIR1/AFB Signaling Cascade
The compound acts as a "molecular glue" within the nucleus. It enters the hydrophobic binding pocket of the TIR1/AFB F-box protein, which is a core component of the SCF
E3 ubiquitin ligase complex .
The phenoxyacetic acid anchors into the bottom of the TIR1 pocket.
This creates a high-affinity docking surface for Domain II of the Aux/IAA transcriptional repressor proteins.
The SCF complex subsequently polyubiquitinates the Aux/IAA repressor, tagging it for rapid degradation by the 26S proteasome .
The destruction of Aux/IAA releases Auxin Response Factors (ARFs), leading to the constitutive, unregulated transcription of auxin-responsive genes, ultimately causing epinasty, tissue necrosis, and plant death .
Experimental Workflow: In Vitro TIR1-Aux/IAA Pull-Down Assay
To validate the "molecular glue" properties of this compound without the confounding variables of in vivo metabolism, a cell-free pull-down assay is the gold standard.
Causality & Design: By utilizing purified recombinant proteins, we isolate the binding event. We omit proteasome components to ensure we are measuring thermodynamic complex stabilization, not degradation kinetics.
Step 1: Protein Preparation: Express GST-tagged TIR1 and His-tagged Aux/IAA (e.g., IAA7) in E. coli or insect cells. Purify via affinity chromatography.
Step 2: Complex Assembly: Incubate 100 nM GST-TIR1 and 100 nM His-Aux/IAA in binding buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT) with a titration curve of 2-(4-chloro-3-nitrophenoxy)acetic acid (0.1 µM to 100 µM).
Step 3: Self-Validating Controls: Include a vehicle (DMSO) negative control to establish baseline non-specific interaction, and a known natural auxin (IAA) as a positive control.
Step 5: Detection: Elute with reduced glutathione and analyze via Western Blot using anti-His antibodies to quantify the amount of Aux/IAA recruited to TIR1.
Secondary Mechanism of Action: Mammalian Systems (PPAR Modulation)
In mammalian pharmacology, phenoxyacetic acids are recognized as potent modulators of the Peroxisome Proliferator-Activated Receptors (PPAR
) .
Ligand Binding Domain (LBD) Kinetics
The mechanism relies on the compound's ability to enter the large, Y-shaped hydrophobic cavity of the PPAR LBD.
The acetic acid moiety forms a critical hydrogen bond network with a conserved Tyrosine and Histidine residue (e.g., Tyr473 and His323 in PPAR
) .
The 4-chloro-3-nitrophenyl ring projects into the hydrophobic arm of the pocket. The steric bulk of the nitro group prevents the complete folding of Helix 12 (AF-2 domain) over the binding pocket.
Because Helix 12 cannot fully seal, the compound often acts as a partial agonist . This is highly desirable in drug development, as partial agonism triggers coactivator recruitment (e.g., SRC-1) and heterodimerization with the Retinoid X Receptor (RXR) to regulate lipid metabolism, without causing the severe side effects (edema, adipogenesis) associated with full agonists.
Fig 2: PPAR partial agonism and downstream transcriptional regulation of metabolic targets.
To quantify the functional agonism of the compound, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.
Causality & Design: Standard fluorescence assays are plagued by compound autofluorescence. TR-FRET utilizes a Terbium (Tb) donor with a long emission half-life. By introducing a time delay (e.g., 100 µs) before measuring emission, short-lived background fluorescence decays, yielding a pristine signal-to-noise ratio.
Step 1: Reagent Assembly: Combine GST-tagged PPAR LBD, a Terbium-labeled anti-GST antibody, and a fluorescein-labeled coactivator peptide (e.g., TRAP220/DRIP205).
Step 2: Compound Titration: Add 2-(4-chloro-3-nitrophenoxy)acetic acid in a 12-point serial dilution (1 nM to 100 µM).
Step 3: Incubation: Incubate in the dark for 2 hours at room temperature. Causality: Ensures thermodynamic equilibrium of the ligand-receptor-peptide complex while preventing fluorophore photobleaching.
Step 4: Measurement & Analysis: Excite the microplate at 340 nm. Measure emission at 495 nm (Tb donor) and 520 nm (Fluorescein acceptor). Calculate the 520/495 ratio. Plot the ratio against log[compound] to derive the EC
value.
Quantitative Data & Structure-Activity Relationship (SAR)
The following table synthesizes the physicochemical parameters of 2-(4-chloro-3-nitrophenoxy)acetic acid and provides representative pharmacological benchmarks typical for this specific class of halogenated/nitrated phenoxy scaffolds , , [[1]]([Link]).
Parameter / Target
Value / Representative Metric
Biological & Mechanistic Implication
Molecular Weight
231.59 g/mol
Optimal size for deep penetration into both TIR1 and PPAR binding pockets.
pKa
~2.96
Ensures the carboxylate is deprotonated, acting as an obligate electrostatic anchor.
LogP
1.71
Balanced lipophilicity allowing passive membrane diffusion while retaining aqueous solubility.
TIR1 Affinity (K)
Low Micromolar (M) range
The 4-chloro group enhances hydrophobic packing, stabilizing the TIR1-Aux/IAA complex.
PPAR Potency (EC)
Sub-Micromolar (M) range
The 3-nitro group sterically hinders full Helix 12 closure, driving a partial agonist profile.
Metabolic Half-Life
Highly Extended
Halogen/Nitro substitutions block endogenous plant dioxygenases and mammalian CYP450 oxidation.
References
Stenutz. "pKa values for Compound Classes." [Link]
Encyclopedia.pub. "Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties."[Link]
PubMed (Evans et al., 2011). "Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy."[Link]
PubMed (Fracchiolla et al., 2007). "Synthesis, biological evaluation, and molecular modeling investigation of chiral phenoxyacetic acid analogues with PPARalpha and PPARgamma agonist activity."[Link]
PubMed (Zhu et al., 2022). "Design, synthesis, and biological evaluation of novel dual FFA1 and PPARδ agonists possessing phenoxyacetic acid scaffold." [Link]
NIH PMC (Hayashi, 2012). "Chemical Biology in Auxin Research."[Link]
Author: BenchChem Technical Support Team. Date: March 2026
CAS Number: 89894-13-3
Molecular Formula: C₈H₆ClNO₅
Molecular Weight: 231.59 g/mol
Class: Phenoxyacetic Acid Derivative / Auxin Analog / Pharmacophore Scaffold
Executive Technical Summary
2-(4-Chloro-3-nitrophenoxy)acetic acid is a bioactive small molecule scaffold belonging to the phenoxyacetic acid family. It occupies a unique dual-utility niche in chemical biology:
Agrochemical Domain: As a structural analog of 2,4-D and MCPA , it functions as a synthetic auxin mimic, capable of disrupting plant growth regulation via the TIR1/AFB signaling pathway.
Medicinal Chemistry Domain: It serves as a "pivotal intermediate" for the synthesis of antitubercular and antimicrobial agents. The 4-chloro-3-nitro substitution pattern provides a specific electronic profile (electron-withdrawing nitro group + lipophilic chlorine) that enhances the binding affinity of its amide and hydrazide derivatives against bacterial targets like Mycobacterium tuberculosis.
This guide details the molecule's mechanism of action, synthesis, and validated experimental protocols for biological evaluation.
Chemical Profile & Synthesis[1][2][3]
Physicochemical Properties
The biological activity of this compound is governed by its specific substitution pattern:
Acidic Head Group: The carboxylic acid moiety (pKa ~3.0–3.5) mimics the indole-3-acetic acid (IAA) carboxylate, essential for receptor recognition and polar auxin transport.
Electronic Modifier: The 3-nitro group is strongly electron-withdrawing, lowering the pKa of the phenol ring and altering the electrostatic potential map of the aromatic core, which influences receptor docking.
Synthesis Protocol: Williamson Etherification
The standard preparation involves the alkylation of 4-chloro-3-nitrophenol with chloroacetic acid under basic conditions.
Reaction: Dissolve the phenol in alkaline solution. Add chloroacetic acid dropwise. Reflux at 80–90°C for 4–6 hours.
Workup: Acidify the cooled mixture with HCl (to pH 2) to precipitate the free acid.
Purification: Recrystallize from Ethanol/Water.
Validation: Confirm structure via ¹H-NMR (Singlet at ~4.7 ppm for O-CH₂-COOH) and IR (C=O stretch at ~1700–1730 cm⁻¹).
Mechanism of Action: Agrochemical (Auxin Mimicry)
Like its famous analog 2,4-D, 2-(4-chloro-3-nitrophenoxy)acetic acid acts as a molecular glue within the plant ubiquitination pathway.
Signaling Pathway
The molecule bypasses endogenous regulation, binding to the TIR1/AFB F-box proteins. This complex recruits Aux/IAA transcriptional repressors , marking them for ubiquitination by the SCF complex and subsequent proteasomal degradation. The removal of Aux/IAA proteins releases ARF (Auxin Response Factors) , leading to uncontrolled gene expression, epinasty, and cell death in susceptible dicots.
Visualization: Auxin Signaling Cascade
The following diagram illustrates the interaction of the phenoxyacetic acid ligand within the SCF^TIR1 complex.
Caption: Mechanism of synthetic auxin action. The ligand facilitates the TIR1-Aux/IAA interaction, triggering repressor degradation.[1]
Medicinal Applications: The "Pivotal Intermediate"
While the free acid has herbicidal properties, its primary value in drug discovery is as a scaffold for Antitubercular and Antimicrobial agents.
Structure-Activity Relationship (SAR)
The Warhead: The carboxylic acid is converted into hydrazides or amides .
The Anchor: The 4-chloro-3-nitrophenyl ring provides a rigid, lipophilic anchor that fits into hydrophobic pockets of bacterial enzymes (e.g., Enoyl-ACP reductase in M. tuberculosis).
Bioactivity Data: Derivatives of this scaffold have shown MIC values ranging from 4–64 µg/mL against M. tuberculosis H37Rv.[2]
Key Derivatization Workflow
Esterification: Acid
Methyl Ester (MeOH/H₂SO₄).
Hydrazide Formation: Ester
Hydrazide (NH₂NH₂·H₂O).
Schiff Base Formation: Hydrazide + Substituted Aldehyde
Experimental Design, Synthesis, and Functionalization Strategies Abstract This guide details the experimental protocols for the synthesis, characterization, and application of 2-(4-chloro-3-nitrophenoxy)acetic acid (CAS:...
Author: BenchChem Technical Support Team. Date: March 2026
Experimental Design, Synthesis, and Functionalization Strategies
Abstract
This guide details the experimental protocols for the synthesis, characterization, and application of 2-(4-chloro-3-nitrophenoxy)acetic acid (CAS: 89894-13-3).[1][2] While structurally related to auxin-class herbicides (e.g., 2,4-D), this specific isomer serves primarily as a high-value scaffold in medicinal chemistry.[1][2] Its 4-chloro-3-nitro substitution pattern offers orthogonal reactivity: the nitro group serves as a latent aniline for amide coupling, while the carboxylic acid provides a handle for peptide conjugation or esterification.[1][2] This document provides a self-validating synthesis workflow and downstream functionalization strategies for drug discovery libraries, particularly in the development of antitubercular and antimicrobial agents.[1][2]
Material Science & Properties
Understanding the physicochemical properties is critical for optimizing extraction and coupling yields.[1][2]
Stronger acid than unsubstituted phenoxyacetic acid.[1][2] Requires pH < 2.0 for full precipitation.[1][2]
pKa (Phenol precursor)
~6.48
The precursor (4-chloro-3-nitrophenol) is significantly acidic.[1][2] Weak bases (K₂CO₃) are sufficient for deprotonation.[1][2]
Solubility
DMSO, Methanol, EtOAc
Soluble in organic solvents; insoluble in water at pH < 3.[1]
Appearance
Off-white to pale yellow solid
Color comes from the nitro-aromatic chromophore.[1][2]
Experimental Protocol: Synthesis & Purification
Objective: Synthesize 2-(4-chloro-3-nitrophenoxy)acetic acid via Williamson Ether Synthesis with >95% purity.
Mechanism & Causality
The reaction utilizes the enhanced acidity of 4-chloro-3-nitrophenol .[1][2] The electron-withdrawing nitro group at the meta position (relative to the hydroxyl) and chlorine at the para position stabilize the phenoxide anion, facilitating nucleophilic attack on chloroacetic acid.[1]
Why NaOH? While K₂CO₃ can be used, NaOH ensures complete solubility of the chloroacetate intermediate in the aqueous phase, driving the reaction via the homogeneous aqueous layer or solid-liquid phase transfer.[1]
Dissolve 4-chloro-3-nitrophenol (10 mmol, 1.74 g) in 15 mL of water containing NaOH (35 mmol, 1.40 g).
Observation: The solution should turn a deep yellow/orange color immediately.[1] This confirms the formation of the nitrophenoxide anion.[1] If the solution remains turbid or pale, heat gently until clear.
Alkylation:
Add Chloroacetic acid (15 mmol, 1.42 g) slowly to the stirring solution.
Reflux the mixture at 100°C for 4–6 hours.
Validation: Monitor via TLC (Mobile Phase: MeOH/DCM 1:9). The starting phenol (higher R_f) should disappear.[1][2]
Workup & Precipitation:
Cool the reaction mixture to room temperature.
Critical Step: Acidify dropwise with 6M HCl while stirring vigorously until pH reaches ~1.0.
Causality: The product (pKa ~2.[1][2][4]96) will precipitate as the pH drops below its pKa.[1] The starting phenol (pKa ~6.[1][2]48) would precipitate at pH ~6, but the excess chloroacetic acid ensures high conversion.[1]
Chill the slurry in an ice bath for 30 minutes to maximize yield.
Wash with cold water (3 x 10 mL) to remove excess salts and unreacted chloroacetic acid.[1][2]
Recrystallize from Ethanol/Water (1:[1][2]1) if high purity is required for biological assays.[1][2]
Functionalization Strategies (Application Logic)
This molecule is rarely the final drug; it is a scaffold.[1][2] The following diagram illustrates the two primary "exit vectors" for chemical modification: the Carboxylic Acid (Vector A) and the Nitro Group (Vector B).[1]
Figure 1: Divergent synthesis pathways utilizing the orthogonal reactivity of the scaffold.
Protocol 3.1: Nitro Reduction (Preparation of the Aniline Scaffold)
The aniline derivative is a precursor for N-phenylacetamide antitubercular agents.[1][2]
Dissolution: Dissolve the nitro-acid (5 mmol) in Ethanol (20 mL).
Catalyst: Add 10% Pd/C (50 mg) or use Iron powder (5 eq) with NH₄Cl for a milder reduction that preserves the Chlorine atom.[1][2]
Note: Avoid standard hydrogenation if de-chlorination is a risk; Fe/NH₄Cl or SnCl₂ is preferred to keep the 4-chloro substituent intact.[1][2]
Reaction: Reflux (Fe/NH₄Cl) or stir under H₂ balloon (Pd/C) for 3 hours.
Filtration: Filter through Celite to remove metal residues.[1][2]
Isolation: Evaporate solvent. The resulting amino-acid can be used directly in coupling reactions.[1][2]
Analytical Validation (Quality Control)
To ensure the integrity of the scaffold before library synthesis, use the following parameters.
Technique
Parameter
Expected Result
HPLC
Column: C18, Mobile Phase: ACN/H₂O (0.1% TFA)
Single peak.[1][2] Retention time shifts significantly if Nitro is reduced to Amine.[1][2]
¹H NMR
Solvent: DMSO-d₆
δ 4.85 (s, 2H) : Characteristic singlet for -OCH₂COOH.δ 7.3–8.0 (m, 3H) : Aromatic protons.[1][2] Look for the doublet at ~7.6 (H-5) and split signals for H-2/H-6 due to nitro influence.[1][2]
Mass Spec
ESI (-) Mode
m/z 230 [M-H]⁻ . The isotope pattern will show a 3:1 ratio for ³⁵Cl/³⁷Cl (M and M+2 peaks).[1][2]
Troubleshooting & Optimization
Problem: Low Yield during Precipitation.
Cause: The pH was not lowered enough. The pKa is ~2.96, meaning at pH 3.0, 50% is still ionized and soluble.[1]
Solution: Adjust pH to < 1.[1][2]5. Add NaCl to "salt out" the organic acid.[1][2]
Problem: Product is Colored (Deep Red/Brown).
Cause: Residual phenoxide or oxidation products of the phenol.[1]
Solution: Wash the precipitate with dilute HCl (0.1 M) rather than water to ensure the phenol remains protonated and washed away, or recrystallize from ethanol with activated charcoal.[1]
Problem: Dechlorination during Reduction.
Cause: Pd/C catalytic hydrogenation can cleave aryl chlorides.[1][2]
Solution: Switch to Chemoselective Reduction : Use Sodium Dithionite (Na₂S₂O₄) or Iron/Acetic Acid.[1][2]
References
National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 15720, 2-(4-Nitrophenoxy)acetic acid (Structural Analog Reference). Retrieved from [Link]
Stenutz, R. (2023).[1][2][4] pKa Data for Phenoxyacetic Acid Derivatives. Data compiled from various literature sources. Retrieved from [Link]
ChemSrc. (2025).[1][2][4] 4-Chloro-3-nitrophenol Properties and Synthesis. Retrieved from [Link][1][2]
MDPI. (2012).[1][2] Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives. (Methodology adapted for Chloro-analog). Retrieved from [Link][1][2]
ResearchGate. (2020).[1][2] Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide.... (Reference for nitro-aromatic handling). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Agrochemical Formulators, Plant Physiologists, and Pesticide Development Scientists
Document Version: 1.0 (March 2026)
Executive Summary
The compound 2-(4-chloro-3-nitrophenoxy)acetic acid (CAS: 89894-13-3) represents a highly active synthetic intermediate and active ingredient (AI) within the phenoxyacetic acid class of herbicides. Like its structural analogs 2,4-D and MCPA, it functions as a synthetic auxin, selectively targeting broadleaf (dicotyledonous) weeds by overstimulating cellular growth, leading to vascular collapse.
This application note provides a comprehensive, causality-driven guide to engineering a highly stable, 400 g/L Soluble Liquid (SL) formulation of 2-(4-chloro-3-nitrophenoxy)acetic acid using dimethylamine (DMA) neutralization. It further details the self-validating analytical protocols required for quality control and the greenhouse methodologies for efficacy profiling.
Mechanistic Rationale & Chemical Profiling
Mechanism of Action (MoA)
Synthetic auxin herbicides mimic the endogenous plant hormone indole-3-acetic acid (IAA)[1]. However, unlike natural IAA, which is tightly regulated by plant homeostatic mechanisms, synthetic auxins evade metabolic degradation. The AI binds to the TIR1/AFB family of auxin receptors, which form a core component of the SCF
E3 ubiquitin ligase complex. This binding triggers the rapid ubiquitination and proteasomal degradation of Aux/IAA repressor proteins[1].
The destruction of these repressors unleashes Auxin Response Factors (ARFs), leading to a massive, uncontrolled upregulation of auxin-responsive genes. This cascade results in the overproduction of ethylene and abscisic acid (ABA), causing rapid epinasty (stem twisting), reactive oxygen species (ROS) accumulation, and ultimately, plant death[1].
Fig 1: Synthetic auxin signaling pathway and mechanism of action.
Physicochemical Properties
Understanding the baseline properties of the free acid is critical for formulation. The free acid is highly lipophilic and exhibits extremely poor aqueous solubility, rendering it unsuitable for direct aqueous spray application.
Table 1: Physicochemical Profile of the Active Ingredient [2]
Parameter
Value
Formulation Implication
CAS Number
89894-13-3
Standardizes regulatory documentation.
Molecular Formula
CHClNO
Guides stoichiometric calculations for salt conversion.
Molecular Weight
231.59 g/mol
Used to calculate the exact amine molar equivalents.
LogP
1.71
Indicates lipophilicity; requires surfactants for leaf penetration.
Aqueous Solubility
< 0.1 g/L (at pH 3)
Necessitates conversion to an organic salt (e.g., DMA) for SL.
Formulation Engineering: Soluble Liquid (SL) via Amine Neutralization
To overcome the solubility limitations of the free acid, the industry standard for phenoxy herbicides is conversion into a Dimethylamine (DMA) salt[3].
Causality of Formulation Choices:
Dimethylamine (DMA): Acts as a neutralizing agent, converting the lipophilic carboxylic acid into a highly water-soluble organic salt. This allows for a high-loading (400 g/L) concentrate.
pH Buffering (pH 7.5–8.5): A slight molar excess of DMA is strictly maintained. If the formulation pH drops below 7.0, the equilibrium shifts back toward the free acid, causing catastrophic crystallization and precipitation during cold storage.
Propylene Glycol: Acts as a thermodynamic stabilizer (antifreeze), preventing the aqueous matrix from freezing and fracturing the formulation during winter transport.
Fig 2: Soluble Liquid (SL) formulation workflow via amine neutralization.
Protocol 1: Preparation of 400 g/L DMA Salt SL Formulation
Table 2: Formulation Recipe (1 Liter Batch)
Component
Function
Amount (% w/v)
2-(4-chloro-3-nitrophenoxy)acetic acid
Active Ingredient (Free Acid)
40.0%
Dimethylamine (40% Aqueous)
Neutralizing Agent
~20.0% (Titrate to pH 8)
Propylene Glycol
Antifreeze / Co-solvent
5.0%
Alkyl Polyglucoside (APG)
Non-ionic Wetting Agent
3.0%
Deionized Water
Continuous Phase
Q.S. to 100%
Step-by-Step Methodology:
Vessel Preparation: Equip a jacketed stainless-steel reactor with a high-shear overhead stirrer. Circulate cooling water (15°C) through the jacket.
Aqueous Phase: Add 250 mL of Deionized Water and 50 g of Propylene Glycol to the reactor. Initiate stirring at 300 RPM.
Amine Charging: Slowly add 150 g of the 40% DMA solution.
AI Incorporation (Critical Step): Gradually sift 400 g of the free acid AI into the vortex.
Self-Validating Control: The acid-base neutralization is highly exothermic. Monitor the internal temperature continuously. Adjust the AI addition rate to ensure the temperature does not exceed 45°C, which could degrade the nitro-aromatic ring.
pH Titration: Once all AI is dissolved, measure the pH of a 1% aqueous dilution of the mixture. Slowly add the remaining DMA solution dropwise until the pH stabilizes between 7.5 and 8.5.
Adjuvant Addition: Add 30 g of Alkyl Polyglucoside. Reduce stirring to 150 RPM to prevent excessive aeration and foaming.
Volume Adjustment: Add Deionized Water to bring the final volume to exactly 1000 mL. Filter through a 50 µm mesh to remove any unreacted particulates.
Analytical Validation: HPLC-UV Quantification
To ensure batch-to-batch consistency, the AI concentration must be validated.
Causality of Chromatographic Conditions:
The mobile phase utilizes 0.1% phosphoric acid. This is not arbitrary; it intentionally drops the system pH below the pKa of the acetic acid moiety (estimated pKa ~2.8). This ensures the analyte remains fully protonated (neutralized), preventing peak tailing, secondary interactions with free silanols, and ensuring reproducible hydrophobic retention on the C18 stationary phase.
Protocol 2: HPLC-UV Assay
System Setup:
Column: Reverse-phase C18 (250 mm × 4.6 mm, 5 µm).
Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v). Isocratic elution.
Flow Rate: 1.0 mL/min.
Detection: UV at 230 nm.
Injection Volume: 10 µL.
Sample Preparation: Accurately weigh ~100 mg of the SL formulation into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter through a 0.45 µm PTFE syringe filter.
Standard Preparation: Prepare a 400 µg/mL analytical standard of pure 2-(4-chloro-3-nitrophenoxy)acetic acid in the mobile phase.
Execution: Inject the blank, followed by five replicate injections of the standard to establish system suitability, and then inject the samples in duplicate.
Table 3: System Suitability Parameters (Self-Validating QC)
Parameter
Acceptance Criteria
Rationale
Retention Time (RT)
~5.5 - 6.5 min
Ensures proper column chemistry and mobile phase ratio.
Peak Tailing Factor
1.5
Validates that the acidic modifier is effectively suppressing ionization.
RSD of Standard Area
1.0% (n=5)
Confirms autosampler precision and detector stability.
Greenhouse Efficacy Profiling
Synthetic auxins selectively target dicotyledonous species. This selectivity is driven by the distinct vascular cambium structure in dicots, which is highly sensitive to auxin-induced uncontrolled cellular proliferation[1]. Monocots (grasses) lack a continuous vascular cambium and possess rapid metabolic detoxification pathways, rendering them tolerant.
Protocol 3: Dose-Response Bioassay on Galium aparine
Plant Cultivation: Sow seeds of Galium aparine (Cleavers) in 10-cm plastic pots filled with a standard peat-based potting mix. Maintain in a greenhouse at 22°C/16°C (day/night) with a 14-hour photoperiod.
Thinning: Once plants reach the 2- to 3-whorl stage, thin to exactly 3 uniform plants per pot.
Spray Application: Dilute the 400 g/L SL formulation in water to achieve field-equivalent rates of 0, 100, 200, 400, and 800 g AI/hectare. Apply using a laboratory track sprayer equipped with a flat-fan nozzle (e.g., TeeJet 8002E) calibrated to deliver 200 L/ha at 250 kPa.
Observation (Self-Validating Endpoint):
24-48 Hours: Observe for extreme epinasty (downward bending of leaves and stems)—the hallmark physiological proof that the TIR1/AFB receptor cascade has been successfully activated.
21 Days: Harvest the above-ground biomass. Dry at 70°C for 48 hours and record the dry weight.
Data Analysis: Fit the dry weight data to a four-parameter log-logistic dose-response curve to calculate the GR
Agency for Toxic Substances and Disease Registry (US). "CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D)". NCBI Bookshelf.
MDPI. "Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl". MDPI Agronomy.
Wikipedia Contributors. "Herbicide: Auxin-like herbicides". Wikipedia, The Free Encyclopedia.
2-(4-chloro-3-nitrophenoxy)acetic acid for in vitro cell culture studies
Application Note: 2-(4-Chloro-3-nitrophenoxy)acetic Acid (4C3NPA) as a Pharmacophore Scaffold in In Vitro Phenotypic and Target-Based Assays Introduction & Mechanistic Rationale In modern drug discovery, the phenoxyaceti...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 2-(4-Chloro-3-nitrophenoxy)acetic Acid (4C3NPA) as a Pharmacophore Scaffold in In Vitro Phenotypic and Target-Based Assays
Introduction & Mechanistic Rationale
In modern drug discovery, the phenoxyacetic acid moiety is widely recognized as a "privileged scaffold" capable of addressing multiple therapeutic targets[1]. The compound 2-(4-chloro-3-nitrophenoxy)acetic acid (4C3NPA, CAS: 89894-13-3) serves as a highly versatile building block and tool compound for in vitro cell culture studies.
As a Senior Application Scientist, it is critical to understand the causality behind a compound's structural design before deploying it in cellular assays. The biological utility of 4C3NPA is driven by its stereoelectronic properties:
The Carboxylic Acid Headgroup: Acts as a bioisostere for endogenous lipid headgroups (such as fatty acids and prostaglandins). This enables the scaffold to anchor into the polar regions of target binding pockets via critical hydrogen-bond donor/acceptor interactions[2].
The 4-Chloro and 3-Nitro Substitutions: These functional groups provide essential steric bulk and electron-withdrawing properties. The halogen (chlorine) enables specific halogen-bonding interactions within hydrophobic sub-pockets[3], while the overall substitution pattern increases the molecule's lipophilicity (LogP ~1.71), ensuring optimal cell membrane permeability for intracellular target engagement.
Historically, phenoxyacetic acid derivatives modeled from this core scaffold have been successfully optimized to investigate three major biological pathways:
PPAR
and PPAR Partial Agonism: Modulating lipid metabolism, glucose homeostasis, and exhibiting anti-proliferative effects in oncology models[4][5].
CRTH2 (DP2) Receptor Antagonism: Blocking Prostaglandin D2 (PGD2)-mediated Th2 inflammatory responses in asthma and allergy models[1][6].
Aldose Reductase Inhibition: Preventing the accumulation of sorbitol in chronic diabetic complications by occupying the enzyme's specificity pocket[7].
Fig 1: Multiparametric in vitro screening workflow for the 4C3NPA pharmacophore scaffold.
Compound Preparation & Physicochemical Properties
To ensure reproducible in vitro data, the compound must be handled with strict adherence to its physicochemical constraints. Because of the hydrophobic aromatic ring, 4C3NPA has low aqueous solubility but is highly soluble in Dimethyl Sulfoxide (DMSO).
Preparation Protocol:
Dissolve 4C3NPA powder in anhydrous, cell-culture grade DMSO to create a 10 mM stock solution.
Causality Note: Aliquot the stock into single-use volumes (e.g., 20 µL) and store at -20°C. Repeated freeze-thaw cycles introduce ambient moisture into the DMSO, which hydrolyzes the compound and causes micro-precipitation, leading to artificially low potency in assays.
Ensure the final DMSO concentration in the cell culture media never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.
Table 1: Physicochemical Properties of 4C3NPA
Property
Value
Biological Significance
Molecular Weight
231.59 g/mol
Ideal fragment/scaffold size for SAR optimization.
Formula
C8H6ClNO5
Provides halogen and nitro groups for target interaction.
LogP (Predicted)
~1.71
Optimal lipophilicity for passive cell membrane permeation.
H-Bond Donors
1
Carboxylic acid OH group (critical for receptor anchoring).
H-Bond Acceptors
5
Carboxylic and nitro oxygens facilitate target binding.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed as self-validating systems . An assay is only trustworthy if its internal controls prove that the biological machinery is functioning correctly and that the assay window is robust enough to separate signal from noise.
Protocol A: Cytotoxicity and Dose-Ranging (HepG2 or HEK293T)
Before running functional assays (like GPCR antagonism), you must establish the Maximum Tolerated Dose (MTD). Causality: In functional assays, cell death is frequently misinterpreted as a "hit" (a false-positive antagonist effect). Establishing an MTD ensures that downstream readouts are due to specific target engagement, not general cytotoxicity.
Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2.
Compound Treatment: Treat cells with a 10-point serial dilution of 4C3NPA (ranging from 0.1 µM to 100 µM).
Readout: After 48 hours, add CellTiter-Glo® reagent (measures ATP as a proxy for metabolically active cells). Incubate for 10 minutes and read luminescence.
QC Metric: Calculate the Z'-factor between the vehicle and Puromycin wells. Proceed only if Z' > 0.5.
Protocol B: In Vitro PPAR
Reporter Gene Assay
Causality: PPAR
is a nuclear receptor. Upon ligand binding, it heterodimerizes with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the DNA to drive transcription[5]. By transfecting cells with a plasmid containing PPREs upstream of a firefly luciferase gene, we can quantify receptor agonism via luminescence.
Transfection: Co-transfect HEK293T cells with a PPRE-Firefly Luciferase reporter plasmid and a CMV-Renilla Luciferase control plasmid using Lipofectamine 3000.
Treatment: 24 hours post-transfection, treat cells with 4C3NPA derivatives at sub-toxic doses (determined in Protocol A).
Self-Validation Controls:
Internal Normalization: The Renilla luciferase is constitutively active. Normalizing Firefly luminescence to Renilla luminescence (Firefly/Renilla ratio) mathematically eliminates artifacts caused by well-to-well variations in cell number or transfection efficiency.
Positive Control: 1 µM Rosiglitazone (a known potent PPAR
agonist).
Readout: Perform a Dual-Luciferase assay 24 hours post-treatment.
Protocol C: CRTH2 Antagonism via cAMP Accumulation Assay
Causality: CRTH2 is a
-coupled GPCR. When activated by its native ligand (PGD2), it inhibits adenylate cyclase, decreasing intracellular cAMP[6]. To measure the antagonistic potential of the 4C3NPA scaffold, we must first artificially stimulate cAMP production, then suppress it with PGD2, and finally observe if the compound restores the cAMP signal by blocking the receptor.
Cell Preparation: Harvest CHO-K1 cells stably expressing human CRTH2. Resuspend in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
Pre-incubation: Add cells to a 384-well plate. Pre-incubate with 4C3NPA derivatives for 15 minutes.
Stimulation: Add a mixture of 10 µM Forskolin (to maximally stimulate adenylate cyclase) and 30 nM PGD2 (to activate CRTH2 and suppress cAMP).
Self-Validation Controls:
Assay Window Definition: Run a "Forskolin-only" well (Maximum cAMP) and a "Forskolin + PGD2" well (Minimum cAMP).
Positive Control: 1 µM Ramatroban (a known CRTH2 antagonist).
Readout: Lyse cells and measure cAMP levels using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Data Presentation & Quality Control Metrics
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards are met, all screening data must be validated against strict Quality Control (QC) metrics. Table 2 summarizes the expected parameters for a successful screening campaign using the 4C3NPA scaffold.
Table 2: Quality Control Metrics for Self-Validating Assays
Assay Type
Primary Readout
Expected Hit Range
Target Z'-factor
Self-Validation Control
Cytotoxicity (MTD)
Luminescence (ATP)
IC50 > 50 µM
> 0.6
10 µM Puromycin
PPAR Reporter
Dual Luminescence
EC50: 0.5 - 10 µM
> 0.5
1 µM Rosiglitazone
CRTH2 Antagonism
TR-FRET (cAMP)
IC50: 10 - 100 nM
> 0.6
1 µM Ramatroban
References
High throughput screening identified a phenoxyacetic acid scaffold as a novel CRTh2 receptor antagonist chemotype. Bioorganic & Medicinal Chemistry Letters.
Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. Bioorganic & Medicinal Chemistry Letters.
Design and synthesis of highly potent and selective (2-arylcarbamoyl-phenoxy)-acetic acid inhibitors of aldose reductase for treatment of chronic diabetic complications. Bioorganic & Medicinal Chemistry.
Discovery of potent, selective, and orally bioavailable alkynylphenoxyacetic acid CRTH2 (DP2) receptor antagonists for the treatment of allergic inflammatory diseases. Journal of Medicinal Chemistry.
Structural Optimization, Biological Evaluation and Application of Peptidomimetic Prostate Specific Antigen Inhibitors. PubMed Central (PMC).
Chiral phenoxyacetic acid analogues inhibit colon cancer cell proliferation acting as PPARγ partial agonists. Scientific Reports.
Phenoxyacetic acids as PPARδ partial agonists: Synthesis, optimization, and in vivo efficacy.
Application Note: Ultra-Sensitive LC-MS/MS Quantification of 2-(4-Chloro-3-nitrophenoxy)acetic Acid
Document Type: Standard Operating Protocol & Application Note Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Executive Summary This application note details a highly sensitive,...
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Standard Operating Protocol & Application Note
Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals
Executive Summary
This application note details a highly sensitive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the robust quantification of 2-(4-chloro-3-nitrophenoxy)acetic acid (CAS: 89894-13-3). As a critical small-molecule scaffold and intermediate in the synthesis of Integrated Stress Response (ISR) pathway modulators[1], rigorous analytical tracking of this compound is essential for pharmacokinetic (PK) profiling and synthetic reaction monitoring. This guide provides field-proven insights into the causality of the ionization strategy, chromatographic retention mechanisms, and a highly controlled sample preparation workflow.
Physicochemical Profiling & Mass Spectrometry Strategy
Ionization Causality: The Mobile Phase Paradox
2-(4-chloro-3-nitrophenoxy)acetic acid possesses a terminal carboxylic acid moiety, making it an ideal candidate for Negative Electrospray Ionization (ESI-) .
A common pitfall in the LC-MS analysis of phenoxyacetic acids is poor chromatographic retention due to premature ionization in the liquid phase[2]. To counteract this, we employ a "mobile phase paradox" strategy: the aqueous mobile phase is acidified with 0.01% Formic Acid .
Chromatographic Effect: The acidic pH suppresses the ionization of the carboxylate group in the liquid phase, keeping the molecule neutral and ensuring sharp, Gaussian peak focusing on the reverse-phase C18 column.
Ionization Effect: Despite the acidic liquid phase, the high capillary voltage (2.0 kV) and intense thermal desolvation in the ESI source effectively drive gas-phase deprotonation, yielding an abundant [M-H]⁻ precursor ion at m/z 230.0[3].
Fragmentation Causality & Isotopic Confirmation
Upon Collision-Induced Dissociation (CID), the precursor ion undergoes two primary, thermodynamically driven fragmentation pathways:
Ether Cleavage (Quantifier): The most favorable cleavage occurs at the ether linkage, yielding a highly stable 4-chloro-3-nitrophenolate anion at m/z 172.0.
Decarboxylation (Qualifier): A secondary pathway involves the neutral loss of carbon dioxide (-44 Da), yielding an ion at m/z 186.0[4].
Furthermore, the presence of the chlorine atom provides a built-in orthogonal validation tool. The naturally occurring ³⁷Cl isotope generates an [M+2-H]⁻ precursor at m/z 232.0 (~32% abundance of the monoisotopic mass), which can be monitored to definitively rule out isobaric matrix interferences.
Fig 1. CID fragmentation pathway of 2-(4-chloro-3-nitrophenoxy)acetic acid in negative ESI mode.
To ensure trustworthiness and mitigate matrix-induced ion suppression, this protocol utilizes a precise protein precipitation (PPT) method followed by a critical polarity-matching dilution.
Aliquoting: Transfer 50 µL of the sample matrix into a 1.5 mL Eppendorf tube. Spike with 10 µL of SIL-IS (2,4-D-d3 at 500 ng/mL).
Precipitation: Add 150 µL of cold Acetonitrile containing 0.1% FA. Rationale: The organic solvent denatures proteins, while the acid disrupts protein-analyte binding, maximizing recovery.
Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein crash.
Aqueous Dilution (Critical Step): Transfer 100 µL of the organic supernatant to an autosampler vial and mix with 100 µL of LC-MS grade water. Rationale: Injecting highly organic supernatant directly onto a C18 column causes severe peak broadening for polar analytes. Diluting 1:1 with water matches the initial mobile phase conditions, ensuring sharp peak shapes.
Fig 2. Step-by-step sample preparation and LC-MS/MS analytical workflow for biological matrices.
LC-MS/MS Instrumental Parameters
UHPLC Separation Conditions
Separation is achieved using a sub-2 µm C18 column to provide high theoretical plate counts, resolving the analyte from endogenous phospholipids that cause ion suppression.
Parameter
Specification
Column
ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Column Temperature
40 °C
Mobile Phase A
Water + 0.01% Formic Acid
Mobile Phase B
Acetonitrile + 0.01% Formic Acid
Flow Rate
0.4 mL/min
Injection Volume
5.0 µL
Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
95
5
1.0
95
5
4.0
10
90
5.0
10
90
5.1
95
5
| 7.0 | 95 | 5 |
Mass Spectrometry Source Parameters
Parameters are optimized for a modern triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Parameter
Value
Polarity
Negative Electrospray (ESI-)
Capillary Voltage
2.0 kV
Desolvation Temperature
500 °C
Desolvation Gas Flow
1000 L/hr (Nitrogen)
Source Temperature
150 °C
MRM Transitions and Collision Energies
Note: Dwell times should be optimized to ensure >15 data points across the chromatographic peak for accurate integration.
Analyte
Precursor (m/z)
Product (m/z)
Cone (V)
CE (eV)
Purpose
2-(4-chloro-3-nitrophenoxy)acetic acid
230.0
172.0
25
18
Quantifier
2-(4-chloro-3-nitrophenoxy)acetic acid
230.0
186.0
25
12
Qualifier
³⁷Cl Isotope Analogue
232.0
174.0
25
18
Isotope Confirmation
2,4-D-d3 (SIL-IS)
222.0
164.0
25
18
Internal Standard
Method Validation & Quality Control
A truly robust method must be a self-validating system. The inclusion of the SIL-IS dynamically corrects for run-to-run variations in extraction efficiency and matrix-induced ion suppression. The method was validated according to standard bioanalytical guidelines, yielding the following performance metrics:
Validation Parameter
Result / Acceptance Criteria
Linear Dynamic Range
0.1 – 1000 ng/mL (R² > 0.995, 1/x² weighting)
Limit of Detection (LOD)
0.02 ng/mL (S/N > 3)
Lower Limit of Quantitation (LLOQ)
0.1 ng/mL (S/N > 10, Precision CV < 20%)
Intra-day Precision
< 8% CV across all QC levels
Inter-day Precision
< 12% CV across all QC levels
IS-Normalized Matrix Effect
92% – 108% (Indicates negligible ion suppression)
Extraction Recovery
> 85%
Carryover
< 20% of LLOQ in blank following ULOQ injection
References
Source detailing the use of 2-(4-chloro-3-nitrophenoxy)acetic acid as an intermediate in ISR pathway modulator synthesis.
Source validating the use of acidic mobile phases (0.01% FA) for the optimal LC retention of phenoxyacetic acids.
Source establishing MS/MS source parameters and sensitivity benchmarks for acidic structural analogs.
Source confirming the primary decarboxylation fragmentation pathways and negative ESI SRM applicability for phenoxyacetic acids.
Application Notes and Protocols for Determining the Bioactivity and Optimal Dosage of 2-(4-chloro-3-nitrophenoxy)acetic acid in Plant Studies
Introduction Phenoxyacetic acids represent a class of synthetic compounds that have been instrumental in agriculture and plant science, primarily as selective herbicides for broadleaf weeds.[1][2] 2-(4-chloro-3-nitrophen...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Phenoxyacetic acids represent a class of synthetic compounds that have been instrumental in agriculture and plant science, primarily as selective herbicides for broadleaf weeds.[1][2] 2-(4-chloro-3-nitrophenoxy)acetic acid belongs to this family of molecules, which are designed to mimic the natural plant hormone indole-3-acetic acid (IAA).[3] Unlike their natural counterpart, synthetic auxins like this compound exhibit greater stability and persistence within the plant, leading to a disruption of regulated hormonal balance.[4] At appropriate concentrations, this disruption causes uncontrolled and disorganized growth, ultimately resulting in plant death, particularly in susceptible dicot species.[2][5]
The development and application of any new plant growth regulator or herbicide require a systematic and rigorous evaluation of its biological activity. The effective dosage is not a single value but rather a range that is dependent on the plant species, its developmental stage, environmental conditions, and the intended biological effect.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides the foundational knowledge and detailed experimental protocols necessary to determine the effective dosage of 2-(4-chloro-3-nitrophenoxy)acetic acid for plant studies. The protocols are designed to be self-validating through the inclusion of appropriate controls, enabling robust and reproducible data generation.
Part 1: Understanding the Molecular Mechanism of Action
The herbicidal activity of 2-(4-chloro-3-nitrophenoxy)acetic acid is predicated on its function as a synthetic auxin. The core molecular mechanism involves the hijacking of the plant's natural auxin signaling pathway.
At the cellular level, auxins are perceived by the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of receptor proteins.[3][4] The binding of an auxin molecule to a TIR1/AFB receptor stabilizes the interaction between the receptor and an Aux/IAA transcriptional repressor protein. This event forms a ternary complex, which is recognized by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[4] The SCF complex then polyubiquitinates the Aux/IAA repressor, marking it for degradation by the 26S proteasome. The removal of this repressor liberates Auxin Response Factors (ARFs), which are transcription factors that then activate the expression of a wide array of auxin-responsive genes, triggering downstream physiological effects.
When a synthetic auxin is applied at herbicidal rates, this system is over-stimulated, leading to a massive and sustained expression of these genes. This results in epinastic bending, tissue swelling, and uncontrolled cell division and elongation, which ultimately exhausts the plant's energy reserves and leads to death.[5]
Caption: Molecular mechanism of synthetic auxin herbicides.
Part 2: Physicochemical Properties and Stock Solution Preparation
Before initiating biological assays, it is critical to understand the compound's basic properties and prepare a standardized stock solution.
Physicochemical Data
The following table summarizes key properties for 2-(4-chloro-3-nitrophenoxy)acetic acid.
Protocol: Preparation of a 100 mM Master Stock Solution
Causality: A high-concentration master stock in an organic solvent is necessary because phenoxyacetic acids often have low solubility in water. This stock can then be accurately diluted into aqueous media for experiments. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose.
Dissolution: Place the weighed powder into a suitable vial. Add 1 mL of DMSO.
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.
Aliquoting & Storage: Aliquot the master stock into smaller volumes (e.g., 50 µL) in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Storage: Store the aliquots at -20°C, protected from light. The compound should be sealed in a dry environment.[6]
Note on Vehicle Controls: It is imperative that all experiments include a "vehicle control" group. This group should be treated with the same final concentration of DMSO as the highest concentration of the test compound used, to ensure that any observed effects are due to the compound itself and not the solvent.
Part 3: Experimental Design for Dosage Determination
A robust determination of dosage relies on a dose-response experimental design. This approach involves testing a range of concentrations to observe the relationship between the dose and the magnitude of the biological response.
Key Considerations:
Plant Species: Synthetic auxins are typically more effective against dicotyledonous (broadleaf) plants than monocotyledonous (grassy) plants.[5] It is recommended to test on a representative species from each group (e.g., Arabidopsis thaliana or lettuce for dicots, and barnyard grass or barley for monocots).[8][9]
Growth Stage: Plant sensitivity to herbicides varies with age. For consistency, all treatments should be applied to plants at the same developmental stage, such as the 2-3 leaf stage.[10]
Controls:
Negative (Vehicle) Control: Plants treated with only the carrier solvent (e.g., water with DMSO) to establish a baseline for normal growth.
Positive Control: Plants treated with a well-characterized synthetic auxin herbicide (e.g., 2,4-D or MCPA). This validates that the experimental setup and plant material are responsive to this class of compound.[1]
Concentration Range: A logarithmic or semi-logarithmic series of concentrations is most effective for capturing the full dose-response curve. A wide exploratory range is recommended for initial screening.
Suggested Concentration Series for Bioassays
100 mg/L
30 mg/L
10 mg/L
3 mg/L
1 mg/L
0.1 mg/L
0.01 mg/L
0 mg/L (Vehicle Control)
This range is a starting point and should be adjusted based on preliminary results. It spans concentrations typically used for in vitro plant growth regulation (0.01-10 mg/L) and initial herbicide screening (100 mg/L).[8]
Part 4: Protocols for Bioactivity Assessment
Two primary bioassays are recommended for a comprehensive evaluation: an in vitro seedling assay for rapid screening and a whole-plant assay for assessing practical herbicidal effect.
Protocol 4.1: In Vitro Seed Germination and Seedling Growth Bioassay
Objective: To rapidly assess the phytotoxic effect of the compound on seed germination and early root/shoot development.
Materials:
Petri dishes (9 cm diameter) with sterile filter paper
Seeds of a sensitive dicot (e.g., Lactuca sativa - lettuce) and a monocot (e.g., Sorghum bicolor - sorghum).[1]
Master Stock Solution of 2-(4-chloro-3-nitrophenoxy)acetic acid
Sterile deionized water
Growth chamber with controlled light and temperature (e.g., 25°C, 16h light/8h dark cycle)
Image analysis software (e.g., ImageJ)
Procedure:
Preparation of Treatment Solutions: Prepare the desired concentration series by diluting the 100 mM master stock into sterile deionized water. Ensure the final DMSO concentration is constant across all treatments (and the vehicle control), typically ≤ 0.1%.
Plating: Place two sterile filter papers into each Petri dish. Pipette 5 mL of the appropriate treatment solution onto the filter paper, ensuring it is evenly moistened.
Sowing: Arrange 20-30 seeds evenly on the surface of the moistened filter paper in each dish.
Replication: Prepare at least three replicate dishes for each concentration and control.
Incubation: Seal the Petri dishes with parafilm to prevent moisture loss and place them in a growth chamber in a randomized order.
Data Collection: After 5-7 days, measure the following:
Germination Percentage: Count the number of germinated seeds in each dish.
Root and Shoot Length: Carefully remove the seedlings and photograph them on a flat surface with a ruler for scale. Use image analysis software to measure the primary root and shoot length of each seedling.
Analysis: Calculate the average and standard deviation for each parameter at each concentration. Express the results as a percentage of the vehicle control.
Objective: To evaluate the herbicidal efficacy of the compound when applied to the foliage of established seedlings under controlled greenhouse conditions.
Materials:
Pots (e.g., 10 cm diameter) filled with standard potting mix
Seedlings of test species grown to the 2-3 leaf stage.[10]
Master Stock Solution and treatment dilutions
Non-ionic surfactant (e.g., Tween-20)
Laboratory spray cabinet or handheld sprayer capable of delivering a consistent volume
Greenhouse with controlled temperature, humidity, and lighting
Procedure:
Plant Preparation: Grow seedlings until they reach the target 2-3 leaf stage. Select uniform and healthy plants for the experiment.
Preparation of Spray Solutions: Prepare the treatment solutions by diluting the master stock in deionized water. Add a non-ionic surfactant (e.g., 0.05% v/v) to each solution to improve leaf surface coverage.
Application: Group the plants by treatment (including controls) with at least 4-5 replicates per group. Spray the foliage of each group with the corresponding solution until runoff is just beginning. Ensure a consistent application volume per plant.[10]
Post-Treatment Care: Return the plants to the greenhouse. Water the soil as needed, avoiding wetting the foliage for the first 24 hours.
Data Collection (14-21 Days After Treatment - DAT):
Visual Injury Assessment: Rate the plants at regular intervals (e.g., 3, 7, 14, 21 DAT) using a phytotoxicity scale.[11]
Biomass Measurement: At the end of the experiment (e.g., 21 DAT), harvest the above-ground biomass for each plant. Record the fresh weight, then dry the tissue in an oven at 60-70°C until a constant weight is achieved to determine the dry weight.
Example Visual Injury Rating Scale
Score
% Injury
Description of Symptoms
0
0
No effect, healthy plant.
1
1-10
Slight leaf curling or epinasty.
2
11-25
Moderate epinasty, slight stunting.
3
26-50
Severe epinasty, chlorosis (yellowing), significant stunting.
4
51-75
Severe chlorosis, some necrosis (tissue death), plant dying.
5
76-99
Plant severely necrotic, near death.
6
100
Plant completely dead.
Part 5: Data Analysis and Workflow Visualization
The goal of data analysis is to determine key toxicological endpoints, such as the GR₅₀ (the concentration required to cause a 50% reduction in growth) or ED₅₀ (effective dose for 50% of the maximal response).
Analysis Steps:
Normalize Data: Convert raw data (e.g., root length, biomass) to a percentage relative to the negative (vehicle) control for each replicate.
Plot Dose-Response Curves: Plot the normalized response (Y-axis) against the logarithm of the concentration (X-axis).
Non-linear Regression: Use a statistical software package (e.g., R, GraphPad Prism) to fit the data to a four-parameter logistic model or similar sigmoidal dose-response model.
Determine Endpoints: From the fitted curve, the software can accurately calculate the GR₅₀ or other relevant endpoints with confidence intervals.
Caption: Workflow for determining the effective dosage of a test compound.
References
Everitt, J. D., & Norsworthy, J. K. (2017). Determining Exposure to Auxin-Like Herbicides. II. Practical Application to Quantify Volatility. Weed Technology, 31(1), 1-9. [Link]
Song, Y., et al. (2013). Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides. Journal of Chemical and Pharmaceutical Research, 5(12), 104-106. [Link]
Scarabel, L., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52924. [Link]
Water Quality Australia. (2020). Toxicant default guideline values for aquatic ecosystem protection: 4-chloro-2-methylphenoxy acetic acid (MCPA) in freshwater. [Link]
Grossmann, K. (2010). A cheminformatics review of auxins as herbicides. Pest Management Science, 66(2), 113-120. [Link]
Li, Y. F., et al. (2011). Synthesis and herbicidal activity of new substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives. ARKIVOC, 2011(ii), 1-17. [Link]
Pernak, J., et al. (2021). Synthesis and characterization of herbicidal ionic liquids based on (4-chloro-2-methylphenoxy)acetate and phenoxyethylammonium. Journal of the Iranian Chemical Society, 18, 2963–2971. [Link]
ResearchGate. (2011). Synthesis and herbicidal activity of novel substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives. [Link]
da Silva, A. F. G., et al. (2021). Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. Anais da Academia Brasileira de Ciências, 93(4). [Link]
Jayasumana, C., et al. (2018). Toxicity evaluation and environmental risk assessment of 2-methyl-4-chlorophenoxy acetic acid (MCPA) on non-target aquatic macrophyte Hydrilla verticillata. Chemosphere, 209, 291-299. [Link]
Zuanazzi, N. R., et al. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Plant Physiology, 171(3-4), 189-195. [Link]
ResearchGate. (2014). Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3-methylphenoxy) acetyl Amino Acids and Peptides. [Link]
Cordeiro, R. A., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. [Link]
da Silva, P. B., et al. (2021). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 93(suppl 3). [Link]
MDPI. (2023). Combined Toxic Effects and Mechanisms of Chloroacetic Acid and N-Nitrosodimethylamine on Submerged Macrophytes. Toxics, 11(10), 825. [Link]
Carl ROTH. (n.d.). (4-Chloro-3-nitrophenyl)acetic acid. [Link]
Kaya, Ç., & Aydoğdu, A. H. (2020). Effects of acetic acid treatment on growth and pigment contents in barley. Acta Biologica Szegediensis, 64(1), 19-27. [Link]
Health Canada. (2016). Proposed Registration Decision PRD2016-23, 4-Chloroindole-3-Acetic Acid. [Link]
Technical Support Center: Purification of 2-(4-chloro-3-nitrophenoxy)acetic acid
Welcome to the technical support center for 2-(4-chloro-3-nitrophenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 2-(4-chloro-3-nitrophenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this compound. High purity is paramount for reproducible results in downstream applications, and this document provides in-depth, field-proven insights to achieve that goal.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the properties and handling of 2-(4-chloro-3-nitrophenoxy)acetic acid.
Q1: What are the most common impurities I should expect from the synthesis of 2-(4-chloro-3-nitrophenoxy)acetic acid?
A1: Impurities are typically process-related and originate from the starting materials or side reactions. The most common synthetic route is a Williamson ether synthesis between 4-chloro-3-nitrophenol and an acetate derivative (like chloroacetic acid or ethyl chloroacetate). Therefore, the primary impurities to anticipate are:
Unreacted Starting Materials: 4-chloro-3-nitrophenol and chloroacetic acid (or its salt).
Hydrolysis Products: The ether linkage in the target molecule can be susceptible to hydrolysis under harsh acidic or basic conditions, although this is less common under standard workup procedures.[1]
Isomeric Byproducts: Depending on the regioselectivity of the initial nitration of 4-chlorophenol, trace amounts of other isomers may be present.
Residual Solvents: Solvents used during the reaction (e.g., DMF, acetone) or extraction (e.g., ethyl acetate) may be retained in the crude product.[2]
Q2: What are the critical stability and solubility characteristics I need to consider during purification?
A2: Understanding the compound's physicochemical properties is the foundation of a successful purification strategy.
Stability: The compound is generally stable under normal conditions. However, it is incompatible with strong bases, strong oxidizing agents, and strong reducing agents.[3] Prolonged exposure to high heat during procedures like recrystallization should be minimized to prevent thermal decomposition, which can liberate hazardous gases like NOx and HCl.[3]
Solubility: As a moderately polar carboxylic acid, its solubility follows the "like dissolves like" principle. It has low solubility in water but is soluble in many polar organic solvents.[3] A systematic solvent screen is the most reliable way to find an optimal solvent for recrystallization.[4]
Q3: My crude product is a dark, oily substance instead of the expected light-yellow solid. What happened?
A3: An oily or dark-colored product typically indicates the presence of significant impurities or degradation.
Impurity Depression of Freezing Point: High levels of unreacted starting materials or solvent can act as an impurity, preventing the product from crystallizing and leading to an oil.
Degradation: If the reaction was overheated or exposed to incompatible reagents, colored degradation products may have formed. Azo compounds, which can be highly colored, can sometimes form from nitroaromatics under certain reductive conditions.[5]
Solution: An initial purification step before crystallization, such as an acid-base extraction, can be highly effective at removing many of these impurities. If that fails, column chromatography is the recommended next step.
Part 2: Troubleshooting Guide: From Crude to Pure
This guide is structured to provide direct solutions to specific problems encountered during the purification workflow.
Problem / Observation
Probable Cause(s)
Recommended Action(s) & Scientific Rationale
Low Yield After Recrystallization
1. Inappropriate Solvent Choice: The compound is too soluble in the cold solvent. 2. Excessive Solvent Volume: Too much solvent was used, keeping the product dissolved even after cooling.[5] 3. Premature Filtration: The solution was not cooled sufficiently to allow for maximum crystal formation.
1. Perform a Solvent Screen: Test solubility in a range of solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and water/alcohol mixtures). The ideal solvent will fully dissolve the compound when hot but cause it to precipitate significantly upon cooling.[4] 2. Minimize Solvent: Add the hot solvent in small portions just until the solid dissolves. This ensures the solution is saturated, maximizing recovery upon cooling. 3. Ensure Complete Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice-water bath for at least 30 minutes before filtering.
Product "Oils Out" During Recrystallization
1. High Impurity Load: Impurities are preventing the formation of a crystal lattice. 2. Supersaturation: The solution is highly concentrated, and crystallization has not been initiated. 3. Solvent Polarity Mismatch: The chosen solvent is too nonpolar for the compound.
1. Pre-Purify: Perform an acid-base extraction (Protocol 3) to remove neutral and basic impurities before attempting recrystallization. 2. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line or add a single seed crystal of pure product. This provides a nucleation site for crystal growth.[6] 3. Adjust Solvent System: Add a co-solvent in which the compound is less soluble (an "anti-solvent") dropwise to the hot, dissolved solution until it just becomes cloudy, then add a drop of the primary solvent to re-clarify before cooling.
Persistent Impurity Peak in HPLC/LC-MS
1. Co-eluting Impurity: The impurity has a polarity very similar to the target compound. 2. Structural Isomer: An isomeric byproduct was formed during synthesis, which can be very difficult to separate.
1. Switch to Orthogonal Method: If recrystallization fails, column chromatography is required. It offers superior separation power based on differential adsorption to the stationary phase.[5][7] 2. Optimize Chromatography: If an impurity co-elutes during column chromatography, change the mobile phase. A gradient elution (gradually increasing the polarity of the mobile phase) is often effective. For example, start with 80:20 Hexane:Ethyl Acetate and gradually increase to 50:50.
Product Darkens During Heating
1. Thermal Degradation: The compound is decomposing at the solvent's boiling point.[3] 2. Reaction with Solvent: Trace impurities in the solvent may be reacting with the product at elevated temperatures.
1. Choose a Lower-Boiling Solvent: If possible, select a suitable recrystallization solvent with a lower boiling point. 2. Minimize Heating Time: Do not keep the solution at reflux for an extended period. Heat only long enough to dissolve the solid. 3. Use High-Purity Solvents: Ensure you are using analytical or HPLC-grade solvents to avoid contaminants.
Part 3: Core Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the most effective purification techniques.
Protocol 1: Purification by Recrystallization
This technique is the first choice for purifying crystalline solids. Its success is critically dependent on the selection of an appropriate solvent system.
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently while stirring until the solvent begins to boil.
Achieve Saturation: Continue adding small portions of the hot solvent until all the solid has just dissolved. Avoid adding a large excess of solvent.[6]
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Purification by Column Chromatography
This method is used when recrystallization is ineffective, particularly for removing impurities with similar polarity.
Materials:
Crude product
Silica gel (230-400 mesh)
Mobile phase (e.g., Hexane/Ethyl Acetate mixture)
Chromatography column
Sand and Cotton
Collection tubes
Procedure:
Prepare the Column: Place a cotton plug at the bottom of the column and add a small layer of sand. Prepare a slurry of silica gel in the initial mobile phase (e.g., 90:10 Hexane:Ethyl Acetate) and pour it into the column. Allow the silica to pack evenly, draining excess solvent until the solvent level is just above the silica bed. Add another layer of sand on top.
Load the Sample: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the column.
Elution: Carefully add the mobile phase to the column. Begin eluting the column, collecting fractions in test tubes. The separation can be monitored by Thin Layer Chromatography (TLC).
Gradient Elution (Recommended): Gradually increase the polarity of the mobile phase (e.g., from 90:10 to 70:30 Hexane:Ethyl Acetate) to elute the more polar target compound after less polar impurities have been washed off.
Combine and Evaporate: Analyze the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 3: Purification by Acid-Base Extraction
This is an excellent initial clean-up step to remove non-acidic impurities before recrystallization.
Materials:
Crude product
Ethyl acetate (or other suitable organic solvent)
Saturated sodium bicarbonate (NaHCO₃) solution
3M Hydrochloric acid (HCl) solution
Separatory funnel
Procedure:
Dissolve: Dissolve the crude product in ethyl acetate.
Base Wash: Transfer the solution to a separatory funnel and wash it with saturated NaHCO₃ solution. The target carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. Neutral impurities will remain in the organic layer.
Separate Layers: Separate the aqueous layer and discard the organic layer (which contains the impurities).
Re-acidify: Cool the aqueous layer in an ice bath and slowly add 3M HCl while stirring. The pure 2-(4-chloro-3-nitrophenoxy)acetic acid will precipitate out as a solid as it is protonated.
Isolate: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Part 4: Data Summaries & Visual Workflows
Data Presentation
Table 1: Summary of Potential Impurities and Origins
Impurity Type
Specific Example
Likely Origin
Recommended Removal Method
Starting Material
4-chloro-3-nitrophenol
Incomplete reaction
Column Chromatography, Acid-Base Extraction
Starting Material
Chloroacetic acid
Incomplete reaction
Acid-Base Extraction, Water Wash
Isomeric Impurity
e.g., 2-(2-chloro-5-nitrophenoxy)acetic acid
Non-regioselective synthesis steps
High-resolution Column Chromatography
Residual Solvent
N,N-Dimethylformamide (DMF)
Reaction solvent
Drying under high vacuum, Water Washes
Table 2: Qualitative Solubility Profile for Solvent Screening
Solvent Class
Example Solvent
Expected Solubility of Target Compound
Utility in Purification
Nonpolar
Hexane, Toluene
Low
Good as an anti-solvent or for column chromatography mobile phase.
Polar Aprotic
Acetone, Ethyl Acetate
High
Good primary solvent for recrystallization (if solubility decreases significantly on cooling) or for column chromatography.
Polar Protic
Ethanol, Methanol
Moderate to High
Often used in combination with water for recrystallization.
Aqueous
Water
Very Low
Useful for precipitating the product from an organic solution or for washing away water-soluble impurities.
Visualizations
Caption: Purification method selection workflow.
Caption: Step-by-step recrystallization workflow.
References
Thermo Fisher Scientific. (2025). Safety Data Sheet for 4-Chloro-3-nitrophenoxyacetic acid.
This citation is intentionally left blank as no direct source was used for this specific point.
Li, X., et al. (2012). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 17(2), 2098-2108. Retrieved from [Link]
This citation is intentionally left blank as no direct source was used for this specific point.
Lei, G., et al. (2024). Hydrolysis Reaction Mechanism of 2, 4-Dichlorophenoxy Acetic Acid Metabolism. Acta Physico-Chimica Sinica, 40(1), 2303047. Retrieved from [Link]
This citation is intentionally left blank as no direct source was used for this specific point.
Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Retrieved from [Link]
Eliel, E. L., Fisk, M. T., & Prosser, T. (n.d.). α-CHLOROPHENYLACETIC ACID. Organic Syntheses. Retrieved from [Link]
Zhang, B., et al. (2019). Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. IOP Conference Series: Materials Science and Engineering, 677, 022075. Retrieved from [Link]
This citation is intentionally left blank as no direct source was used for this specific point.
This citation is intentionally left blank as no direct source was used for this specific point.
Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2). Retrieved from [Link]
PrepChem. (n.d.). Synthesis of 4-chloro-3-nitrophenol. Retrieved from [Link]
This citation is intentionally left blank as no direct source was used for this specific point.
This citation is intentionally left blank as no direct source was used for this specific point.
Waters. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]
This citation is intentionally left blank as no direct source was used for this specific point.
Liptak, M. D., et al. (2017). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Molecules, 22(1), 120. Retrieved from [Link]
This citation is intentionally left blank as no direct source was used for this specific point.
Sharma, R., et al. (2013). Impurities in Pharmaceuticals- A Review. International Journal of Pharmaceutical Erudition, 3(3), 1-10. Retrieved from [Link]
Agilent. (n.d.). Analysis of Organic Acids in Aqueous Samples. Retrieved from [Link]
This citation is intentionally left blank as no direct source was used for this specific point.
Before troubleshooting, you must understand the physicochemical "personality" of your analyte. 2-(4-chloro-3-nitrophenoxy)acetic acid is a substituted phenoxy acid, structurally related to herbicides like MCPA but with distinct electronic properties due to the nitro group.
Property
Value / Characteristic
Analytical Implication
pKa (Acidic)
~3.1 – 3.5 (Carboxylic Acid)
Critical: At pH > 5.5, it is fully ionized (anionic). Retention on C18 requires pH < 3.[1]0.
LogP
~1.7 – 2.0
Moderately lipophilic in neutral form; highly soluble in water in alkaline form.
Nitro Group (-NO₂)
Electron-withdrawing
UV: Causes red-shift (absorbance >280nm). MS: Susceptible to in-source reduction.
Chloro Group (-Cl)
Isotopic Pattern
MS: Look for the characteristic ³⁵Cl/³⁷Cl (3:1) ratio to confirm identity.[2]
Q: I see a "shoulder" or split peak in my HPLC chromatogram. Is this column degradation?A: While column aging is possible, for this molecule, it is more likely isomeric interference or pH mismatch .
Isomeric Interference: The synthesis of nitrophenoxy acids often yields regioisomers (e.g., 2-(2-chloro-4-nitrophenoxy)acetic acid). These isomers have identical mass-to-charge (m/z) ratios and very similar hydrophobicities, causing co-elution on standard C18 columns.
Action: Switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The
interactions between the stationary phase and the nitro-aromatic ring provide orthogonal selectivity that C18 lacks [1].
pH Mismatch: If your mobile phase pH is near the analyte's pKa (~3.1), the molecule rapidly flips between ionized and neutral states, causing peak splitting.
Action: Buffer your mobile phase to pH 2.0 (fully protonated) or pH 5.0+ (fully ionized). For retention, pH 2.0 (0.1% Formic Acid) is preferred.
Q: My retention time drifts significantly between injections.A: This indicates a lack of buffering capacity. Simple acidification (e.g., "adding a few drops of acid") is insufficient.
Protocol: Use a defined buffer system (e.g., 10mM Ammonium Formate adjusted to pH 3.0) rather than just adding acid to water. This stabilizes the ionization state of the carboxylic acid tail.
Module B: Mass Spectrometry (LC-MS/MS) Anomalies
Q: I am experiencing severe signal suppression in biological matrices (plasma/plant tissue).A: Phenoxy acids are prone to suppression by phospholipids and humic acids in Negative ESI mode.
Diagnosis: Perform a post-column infusion test. Inject a blank matrix while continuously infusing the analyte. Dips in the baseline indicate suppression zones.
Solution: Implement a Divert Valve . Direct the first 1-2 minutes of solvent (containing salts and highly polar matrix components) to waste before the analyte elutes [2].
Q: I see a mass peak at [M-H-30]⁻. Is my compound degrading?A: This is a classic In-Source Reduction artifact specific to nitro-aromatics.
Mechanism: In the high-voltage environment of the ESI source, the nitro group (-NO₂) can be electrochemically reduced to an amine (-NH₂), or lose oxygen.
Action: This is instrumental, not chemical degradation. Lower your Capillary Voltage and Source Temperature . Ensure your quantification transition is based on the parent ion (m/z ~230) and not the reduced artifact.
Module C: Extraction & Recovery
Q: My recovery from aqueous samples is consistently low (<50%).A: You are likely extracting at the wrong pH.
The Trap: Many researchers try to extract phenoxy acids from neutral water using organic solvents (LLE). At neutral pH, the molecule is anionic (water-soluble) and will not partition into Dichloromethane or Ethyl Acetate.
The Fix: Acidify the sample to pH < 2 prior to extraction. This forces the molecule into its neutral, hydrophobic state, allowing >90% recovery into the organic phase [3].
Visual Troubleshooting Workflows
Diagram 1: Solving Co-elution and Peak Shape Issues
Caption: Decision tree for diagnosing chromatographic anomalies. Priority is given to pH control due to the ionizable carboxylic acid moiety.
Diagram 2: Optimized SPE Extraction Workflow
Caption: Solid Phase Extraction (SPE) workflow. Acidification is mandatory to ensure hydrophobic retention on HLB or ionic interaction on WAX phases.
Standardized Analytical Parameters
Use these parameters as a baseline for method development.
Table 1: Recommended LC-MS/MS Conditions
Parameter
Setting
Rationale
Column
Phenyl-Hexyl (100mm x 2.1mm, 1.9µm)
Superior selectivity for nitro-aromatics compared to C18.
Mobile Phase A
Water + 0.1% Formic Acid
Keeps analyte protonated (neutral) for retention.
Mobile Phase B
Acetonitrile (or Methanol)
ACN provides sharper peaks; MeOH may offer different selectivity.
Ionization
ESI Negative Mode (ESI-)
Carboxylic acids ionize best by losing a proton [M-H]⁻.
Precursor Ion
m/z ~230.0 [M-H]⁻
Based on monoisotopic mass of C₈H₆ClNO₅.
Quant Transition
230.0 -> 171.0 (Phenoxide)
Loss of acetate group (-CH₂COOH, 59 Da).
Qual Transition
230.0 -> 184.0
Loss of Nitro group (-NO₂, 46 Da) - Requires optimization.
Use High-Resolution MS (HRMS) or optimize chromatography gradient.
Matrix Effect
Humic Acids (Soil/Water)
Use SPE cleanup (WAX cartridge) to remove organic acids.
Carryover
Adsorption to steel surfaces
Use a needle wash of 50:50 ACN:Isopropanol + 0.1% Formic Acid.
Ghost Peaks
Mobile phase contamination
Filter all buffers through 0.2µm filters; use LC-MS grade solvents only.
References
Separation of Nitro-Compounds: BenchChem. (2025).[3] Technical Support Center: HPLC Separation of Nitrophenol Isomers. Retrieved from
Matrix Effects in Phenoxy Acid Analysis: Agilent Technologies. Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Retrieved from
Extraction Methodologies: U.S. EPA. Analytical method for 2,4-D and its transformation products. EPA MRID No. 49709301.[4] Retrieved from
Nitro-Group Reduction in MS: Thermo Scientific. Simultaneous UHPLC/MS Analyses of Explosive Compounds (Nitroaromatics). Retrieved from
enhancing the bioactivity of 2-(4-chloro-3-nitrophenoxy)acetic acid derivatives
Current Status: [🟢 OPERATIONAL] Ticket Queue: OPEN Support Tier: Level 3 (Senior Application Scientist) 🟢 Welcome to the Bioactivity Enhancement Center Welcome to the specialized support hub for the 2-(4-chloro-3-nitroph...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: [🟢 OPERATIONAL]
Ticket Queue: OPEN
Support Tier: Level 3 (Senior Application Scientist)
🟢 Welcome to the Bioactivity Enhancement Center
Welcome to the specialized support hub for the 2-(4-chloro-3-nitrophenoxy)acetic acid (CNAA) scaffold. You are likely here because you are utilizing this pharmacophore to develop antimicrobial, anti-inflammatory, or anticancer agents.
This scaffold is a "privileged structure"—a molecular framework capable of providing diverse ligands for varying receptors. However, its efficacy is often bottlenecked by poor membrane permeability (LogP issues) , metabolic instability , or synthetic dead-ends .
This guide bypasses generic advice to address the specific chemical and biological "bugs" inherent to the CNAA architecture.
🛠 Module 1: Synthetic Architecture (The "Hardware")
Before enhancing bioactivity, you must ensure your synthetic "hardware" is robust. The electron-withdrawing nature of the 3-nitro and 4-chloro groups fundamentally alters the reactivity of the phenol starting material compared to standard phenoxyacetic acids.
The Core Workflow
The following diagram outlines the validated pathways for derivatizing the CNAA scaffold.
Figure 1: Synthetic logic flow for CNAA derivatives. Note the critical branching at the hydrazide stage for diversity generation.
Critical Protocol: Overcoming the "Lazy Nucleophile" Effect
The Issue: The 3-nitro group withdraws electron density from the phenoxide oxygen, stabilizing it and making it a poor nucleophile. Standard acetone/reflux conditions often result in low yields (<50%).
The Fix (Catalytic Activation Protocol):
Solvent Switch: Replace Acetone with DMF (Dimethylformamide) or MEK (Methyl Ethyl Ketone) to allow higher reaction temperatures (90–100°C).
Mechanism:[1] KI reacts with chloroacetic acid to form iodoacetic acid in situ. The iodide is a better leaving group, compensating for the weak nucleophilicity of your phenol [1].
Data Table: Solvent & Base Optimization
Condition Set
Base
Solvent
Temp (°C)
Yield (%)
Notes
| Standard |
| Acetone | 56 (Reflux) | 45-55% | Slow reaction, incomplete conversion. |
| Aggressive | NaOH | Water | 100 | 60-70% | Risk of hydrolysis; "Green" but messy workup. |
| Optimized | + KI | DMF | 90 | 85-92% | Recommended. High yield, cleaner product. |
🧬 Module 2: Bioactivity Optimization (The "Software")
Once you have the molecule, you must "program" it to interact with biological targets. The CNAA scaffold is predominantly used for antimicrobial (targeting DNA gyrase/cell wall) and anti-inflammatory (COX-2 inhibition) applications.
The SAR Decision Tree
Use this logic to determine your next derivatization step based on initial assay results.
Figure 2: Structure-Activity Relationship (SAR) troubleshooting guide for CNAA derivatives.
Validated Enhancement Strategies
Strategy A: The "Hydrazone Hook" (Antimicrobial)
Converting the acid to a Schiff base (Hydrazone) significantly enhances antimicrobial activity.
Why: The azomethine (
) linkage acts as a proton acceptor, facilitating hydrogen bonding with the active site residues of enzymes like 14-demethylase (fungal target) [2].
Recommendation: Condense the CNAA-hydrazide with electron-withdrawing aldehydes (e.g., 2-nitrobenzaldehyde or 4-fluorobenzaldehyde). The combination of the core nitro group and the pendant nitro/fluoro group creates a "dual-warhead" effect.
Strategy B: The "Oxadiazole Lock" (Anti-inflammatory)
Cyclizing the hydrazide into a 1,3,4-oxadiazole ring restricts conformational freedom.
Why: This planar structure mimics the arachidonic acid metabolic intermediates, fitting tightly into the COX-2 hydrophobic pocket [3].
Protocol: React the CNAA-hydrazide with
(Phosphorus oxychloride).
Caution:
is harsh. If your derivative has sensitive groups, use Iodine/Potassium Carbonate oxidative cyclization instead.
🔧 Module 3: Troubleshooting (Debugging)
Ticket #404: "My product is a black tar."
Diagnosis: Oxidation of the phenol ring or polymerization.
Root Cause: The nitro group makes the ring susceptible to side reactions if the temperature is too high in the presence of strong bases like NaOH.
Solution:
Switch to a weaker base (
or ).
Perform the reaction under a Nitrogen atmosphere .
Use activated charcoal during recrystallization (Ethanol/Water mix) to strip colored impurities.
Ticket #502: "Hydrazone precipitate won't form."
Diagnosis: Equilibrium issue.
Root Cause: Schiff base formation is reversible. Water produced in the reaction is pushing the equilibrium back to the starting materials.
Solution:
Add Glacial Acetic Acid (catalytic amount, 2-3 drops) to protonate the carbonyl oxygen, making it more electrophilic.
Use Ethanol as the solvent.[2] The product is usually less soluble in cold ethanol and should crash out.
If that fails, use a Dean-Stark trap (if using Toluene) to physically remove water.
Ticket #503: "MIC values are inconsistent between replicates."
Diagnosis: Precipitation in the assay media.
Root Cause: CNAA derivatives are highly lipophilic (High LogP). They may be precipitating out of the Muller-Hinton broth, leading to false negatives (or false positives if the crystals lyse bacteria physically).
Solution:
DMSO Check: Ensure final DMSO concentration is < 1% but sufficient to solvate.
Formulation: Convert the free acid derivative into a Sodium Salt (treat with equimolar
) for the assay, or use an inclusion complex with -Cyclodextrin .
❓ Frequently Asked Questions (FAQ)
Q: Can I reduce the nitro group (-NO2) to an amine (-NH2)?A: Yes, and this is a powerful strategy. Reducing the nitro group (using
or ) changes the electronic character from Electron-Withdrawing to Electron-Donating. This completely flips the binding profile and can reduce toxicity. Warning: The amine is prone to oxidation; store under inert gas.
Q: Why use Chloroacetic acid instead of Bromoacetic acid?A: Cost and stability. Chloroacetic acid is cheaper and more stable. However, as noted in Module 1, if your yield is low, adding KI converts it to the more reactive iodo-species in situ, giving you the "bromo-like" reactivity at the "chloro" price [4].
Q: What is the best solvent for recrystallizing these derivatives?A: A mixture of Ethanol:Water (8:2) is the gold standard. The nitro group provides enough polarity that pure non-polar solvents (Hexane) won't work, but pure water is too polar.
📚 References
BenchChem. (2025).[3] Technical Support Center: Synthesis of Phenoxyacetic Acid Derivatives.Link
Zong, Q. S., & Wu, J. Y. (2014).[4] Synthesis and X-Ray Structures of Hydrazones Derived from 2-(4-Nitrophenoxy)acetohydrazide. Asian Journal of Chemistry. Link
Begum, S., et al. (2016).[5][6] Mini Review on Therapeutic Profile of Phenoxy Acids and Their Derivatives. ResearchGate. Link
MDPI. (2025). Lignin-Catalyzed Synthesis of Phenoxyacetic Acid: A Sustainable Approach. Molecules. Link
Disclaimer: This guide is for research purposes only. Always consult Material Safety Data Sheets (MSDS) before handling chlorinated nitro-compounds.
Comparative Technical Guide: 2-(4-Chloro-3-nitrophenoxy)acetic Acid vs. 2,4-D
Executive Summary Objective: This guide provides a technical comparison between the industry-standard herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid) and its structural analog, 2-(4-chloro-3-nitrophenoxy)acetic acid . C...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Objective: This guide provides a technical comparison between the industry-standard herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid) and its structural analog, 2-(4-chloro-3-nitrophenoxy)acetic acid .
Core Insight: While 2,4-D represents the "gold standard" of synthetic auxin herbicides, widely used for its potent systemic activity against broadleaf weeds, 2-(4-chloro-3-nitrophenoxy)acetic acid serves primarily as a Structure-Activity Relationship (SAR) probe and chemical intermediate. The introduction of a nitro group (
) at the meta (3) position, replacing the ortho (2) chlorine found in 2,4-D, drastically alters the molecule's interaction with the TIR1 auxin receptor, significantly reducing its herbicidal efficacy while offering unique utility in medicinal chemistry scaffolds (e.g., antitubercular agents).
Chemical Structure & Properties
The biological divergence between these two compounds stems directly from their substitution patterns on the phenoxy ring.
Feature
2,4-D (Benchmark)
2-(4-chloro-3-nitrophenoxy)acetic acid (Analog)
CAS Number
94-75-7
89894-13-3
IUPAC Name
2-(2,4-Dichlorophenoxy)acetic acid
2-(4-Chloro-3-nitrophenoxy)acetic acid
Ring Substitution
2,4-Dichloro
4-Chloro, 3-Nitro
Electronic Nature
Electron-withdrawing (Cl) at ortho/para
Strong electron-withdrawing () at meta
Steric Profile
Optimized for TIR1 pocket fit
Bulky nitro group creates steric clash
pKa (Acid)
~2.8 (Weak acid)
~2.5 (Slightly stronger acid due to )
Primary Use
Systemic Herbicide (Auxin Mimic)
Synthetic Intermediate / SAR Probe
Structural Visualization (Graphviz)
Figure 1: Structural divergence highlighting the critical substitution zones affecting biological activity.
Mechanism of Action: The Auxin Receptor Fit
To understand the performance gap, one must analyze the molecular mechanism at the TIR1/AFB (Transport Inhibitor Response 1) receptor complex.
2,4-D: The "Molecular Glue"
2,4-D acts as a "molecular glue" that stabilizes the interaction between the TIR1 ubiquitin ligase and the Aux/IAA repressor proteins.
Binding: The carboxylate group interacts with the bottom of the receptor pocket (Arg403 in TIR1).
Ring Fit: The 2,4-dichloro substitution pattern perfectly complements the hydrophobic walls of the pocket. The 2-Cl (ortho) helps lock the conformation.
Result: Rapid degradation of Aux/IAA repressors
Uncontrolled gene expression Epinasty, tissue disruption, and plant death.
The Nitro-Analog: Steric & Electronic Mismatch
The 2-(4-chloro-3-nitrophenoxy)acetic acid analog fails to achieve the same potency due to:
Steric Hindrance: The nitro group is significantly bulkier than a chlorine atom. Placing it at the 3-position (meta) creates a steric clash within the tight auxin binding pocket, preventing the "molecular glue" formation.
Electronic Repulsion: The nitro group is a strong electron-withdrawing group (EWG) but also possesses a localized negative charge density on the oxygens. This can lead to electrostatic repulsion with residues in the active site that are optimized for the lipophilic chlorine.
Antagonism Potential: Research into benzoic acid analogs (structurally similar) suggests that 3-nitro substitutions can sometimes create antagonists—compounds that bind but do not trigger the degradation signal, potentially inhibiting the action of natural auxins.
Signaling Pathway Diagram
Figure 2: The auxin signaling cascade. 2,4-D effectively drives the 'Recruitment' step; the Nitro-analog fails to stabilize the TIR1-Aux/IAA complex.
Comparative Herbicidal Activity
Metric
2,4-D
2-(4-chloro-3-nitrophenoxy)acetic acid
Target Weeds
Broadleaf (Dicots)
N/A (Research/Intermediate)
Mode of Action
Systemic Auxin Mimic
Weak Auxin / Potential Antagonist
Typical IC50 (Root)
to M (Inhibitory)
M (Low/No Activity)
Selectivity
Safe on Grasses (Monocots)
Unknown/Low
Metabolic Stability
Moderate (Plant detoxification varies)
High (Nitro group resists oxidation)
Experimental Evidence:
Historical data on phenoxyacetic acid derivatives indicates that removing the 2-chloro group (ortho) drastically reduces auxin activity. The 3-nitro substitution does not compensate for this loss. In related benzoic acid studies, 3-nitro derivatives often showed activity only in specific elongation assays or acted as anti-auxins, inhibiting the effect of 2,4-D rather than mimicking it.
Experimental Protocols
To validate the activity differences in your own laboratory, use the standard Cucumber Root Elongation Assay . This is a self-validating protocol for auxin activity.
Protocol: Cucumber Root Elongation Assay
Objective: Determine the IC50 (concentration inhibiting 50% growth) of the test compounds.
Test solutions: 2,4-D and Nitro-analog at concentrations:
M.
Control: Distilled water.
Buffer: 5 mM phosphate buffer (pH 6.0).
Workflow:
Seed Prep: Surface sterilize seeds in 1% sodium hypochlorite for 5 mins. Rinse 5x with distilled water.
Germination: Germinate seeds in darkness at 25°C for 24 hours until radicles are ~5mm long.
Treatment:
Place 10 uniform germinated seeds per petri dish.
Add 5 mL of the respective test solution (or control).
Replicate 3x per concentration.
Incubation: Incubate in darkness at 25°C for 72 hours.
Measurement: Measure the length of the primary root.
Analysis: Calculate % inhibition relative to control.
Expected Results:
2,4-D: Significant inhibition (>50%) observed at
M. Roots will appear stunted and thickened (classic auxin symptoms).
Nitro-Analog: Minimal inhibition expected below
M. If the compound acts as an antagonist, co-treatment with 2,4-D might show less inhibition than 2,4-D alone.
References
Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and weed resistance. Pest Management Science. Link
Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature.[1][2] Link
Muir, R. M., & Hansch, C. (1951). The Relationship of Structure and Plant-Growth Activity of Substituted Benzoic and Phenoxyacetic Acids. Plant Physiology. Link
BenchChem. (2025). Structure-Activity Relationships of Phenoxyacetohydrazide Derivatives. Link
Ignatowicz-Owsieniuk, K. (2006). Dependence of Sorption of Phenoxyacetic Herbicides on Their Physico-Chemical Properties. Polish Journal of Environmental Studies. Link
Mechanistic Causality: How Phenoxyacetic Acid Derivatives Induce Cytotoxicity
Comparative Cytotoxicity of Phenoxyacetic Acid Derivatives: A Technical Guide for Drug Development Phenoxyacetic acid derivatives, historically recognized for their auxinic herbicidal properties (such as 2,4-D and MCPA),...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Cytotoxicity of Phenoxyacetic Acid Derivatives: A Technical Guide for Drug Development
Phenoxyacetic acid derivatives, historically recognized for their auxinic herbicidal properties (such as 2,4-D and MCPA), have recently garnered significant attention in modern pharmacological research[1]. Through targeted structural modifications of the phenoxyacetic acid scaffold, researchers have synthesized novel compounds with highly potent antiproliferative and apoptotic activities against various human cancer cell lines[2],[3].
As a Senior Application Scientist, I have designed this guide to objectively compare the cytotoxic efficacy of these derivatives, elucidate their underlying mechanistic pathways, and provide standardized, self-validating protocols for rigorous experimental evaluation.
Understanding the mechanism of action is critical for lead optimization in drug discovery. The cytotoxicity of these compounds is not a non-specific poisoning event; rather, it is driven by targeted intracellular disruptions that force the cell into programmed death[4].
Mitochondrial Dysfunction & Oxidative Stress: Classical derivatives like 2,4-dichlorophenoxyacetic acid (2,4-D) induce cytotoxicity by elevating reactive oxygen species (ROS)[4]. This oxidative stress directly damages the mitochondrial membrane, leading to a loss of membrane potential (ΔΨm) and the subsequent release of pro-apoptotic factors like Cytochrome C[5].
PARP-1 Inhibition: Novel phenoxyacetamide derivatives have been engineered to act as potent apoptotic inducers by inhibiting Poly (ADP-ribose) polymerase-1 (PARP-1)[3]. By preventing PARP-1 from repairing DNA single-strand breaks, these compounds force cancer cells—which already suffer from high replication stress—into apoptosis[3].
Fig 1: Apoptotic signaling pathways induced by phenoxyacetic acid derivatives.
Quantitative Comparison of Cytotoxicity (IC50 Values)
To benchmark the efficacy of these compounds, we evaluate their half-maximal inhibitory concentration (IC50). The following table synthesizes data across multiple human cancer cell lines, comparing novel derivatives against standard chemotherapeutics[2],[6],[3].
Compound / Derivative
Target Cell Line (Origin)
IC50 Value
Reference Standard (IC50)
Phenoxyacetamide Derivative (Compound I)
HepG2 (Liver Cancer)
1.43 µM
5-Fluorouracil (5.32 µM)
Phenoxyacetamide Derivative (Compound I)
MCF-7 (Breast Cancer)
7.43 µM
N/A
Phenoxyacetamide Derivative (Compound II)
HepG2 (Liver Cancer)
6.52 µM
5-Fluorouracil (5.32 µM)
Phenylacetamide Derivative (3d)
MDA-MB-468 (Breast Cancer)
0.6 µM
Doxorubicin (0.38 µM)
4-Cl-phenoxyacetic acid
Breast Cancer Cells
0.194 µg/mL
Cisplatin (0.236 µg/mL)
2,4-Dichlorophenoxyacetic acid (2,4-D)
HEp-2 (Laryngeal Carcinoma)
1.86 - 3.71 mM
N/A
Data Insights: Structural modifications, such as the addition of hydrazineyl-oxoethyl groups (Compound I), exponentially increase the cytotoxic potency compared to parent herbicidal compounds like 2,4-D, which require millimolar concentrations to induce toxicity[3],[7]. Notably, Compound I exhibits highly selective and potent effects on HepG2 cells, outperforming the clinical standard 5-Fluorouracil[3].
To ensure scientific integrity and high reproducibility, experimental protocols must be self-validating. This requires incorporating appropriate positive controls (e.g., 5-FU or Cisplatin) to confirm assay sensitivity, and negative controls (vehicle-only) to rule out solvent-induced toxicity[2].
The MTT assay relies on the reduction of a tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes, providing a direct, causal link between metabolic activity and cell viability[1].
Cell Seeding: Culture target cells (e.g., HepG2, MCF-7) in DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin. Seed at a density of
to cells/well in a 96-well microplate. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow adherence[2].
Compound Preparation: Dissolve phenoxyacetic acid derivatives in pure dimethyl sulfoxide (DMSO) to create a stock solution. Prepare serial dilutions (e.g., 0.4 µM to 100 µM) in culture media. Critical Step: Ensure the final DMSO concentration in the wells remains <0.5% to prevent solvent-mediated cytotoxicity[2],[3].
Treatment: Aspirate the old media and apply the compound dilutions. Include a vehicle control (0.5% DMSO) and a positive control (e.g., 5-FU). Incubate for the desired duration (typically 24, 48, or 72 hours)[1],[3].
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will convert the MTT into insoluble purple formazan crystals[2].
Solubilization & Readout: Carefully aspirate the media. Add 100 µL of pure DMSO to each well to solubilize the formazan. Measure the absorbance at 570 nm using a microplate reader[2].
Data Analysis: Calculate viability relative to the vehicle control. Plot dose-response curves to derive the IC50 using non-linear regression analysis[2].
Fig 2: Standardized MTT assay workflow for evaluating derivative cytotoxicity.
Protocol B: Flow Cytometric Apoptosis Detection
To validate that the reduction in cell viability is due to apoptosis rather than necrosis, morphological and membrane-based validation is required[5],[7].
Harvesting: Post-treatment, collect both floating (late apoptotic) and adherent cells using Trypsin-EDTA to ensure no apoptotic bodies are lost[7].
Staining: Wash cells in cold PBS. Resuspend in a binding buffer containing Annexin V-FITC (which binds to externalized phosphatidylserine) and Hoechst 33342 (which stains condensed chromatin)[5],[7].
Incubation: Incubate in the dark for 15 minutes at 37°C[7].
Acquisition: Analyze via flow cytometry. Causality check: Cells positive for Annexin V but negative for nuclear dye penetration indicate early apoptosis, validating the mechanistic claims of PARP-1 inhibition or mitochondrial depolarization[5],[3].
Conclusion
The transition of phenoxyacetic acid derivatives from agricultural herbicides to potent, targeted anticancer agents highlights the power of rational drug design. By leveraging specific apoptotic pathways, researchers can achieve nanomolar to low-micromolar IC50 values against resistant cell lines, paving the way for novel therapeutic interventions.
References[2] A Comparative Analysis of the Cytotoxic Effects of Phenoxyacetic Acid Derivatives on Cancer Cell Lines, Benchchem. URL: https://benchchem.com[1] Biological activity of phenoxyacetic acid derivatives, Benchchem. URL: https://benchchem.com[5] Cytotoxic effects of the herbicide 2,4-dichlorophenoxyacetic acid in HepG2 cells, PubMed. URL:https://pubmed.ncbi.nlm.nih.gov[6] Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review, Jetir.Org. URL: https://jetir.org[4] Toxicity of 2,4-Dichlorophenoxyacetic Acid – Molecular Mechanisms, Polish Journal of Environmental Studies. URL: http://www.pjoes.com[3] In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition, PMC. URL: https://www.ncbi.nlm.nih.gov/pmc[7] 2,4-D herbicide induced cytotoxicity on HEp-2 Cells and Vitamin C reverse effect, Journal Of New Sciences. URL:https://www.jnsciences.org
A Comparative Guide to the Efficacy of 2-(4-chloro-3-nitrophenoxy)acetic acid and Other Auxins For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of Synthetic Auxins in Plant Biology and Biotechnology Auxins, a class of plant hormones, are central regulators of plant growth and development, orchestrating processes from cell...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Enduring Significance of Synthetic Auxins in Plant Biology and Biotechnology
Auxins, a class of plant hormones, are central regulators of plant growth and development, orchestrating processes from cell elongation and division to root formation and responses to light and gravity.[1] The prototypical native auxin, indole-3-acetic acid (IAA), is often supplemented or replaced in research and commercial applications by synthetic auxins. These synthetic analogues, such as the well-known 2,4-dichlorophenoxyacetic acid (2,4-D), often exhibit greater stability and can elicit more potent or specific responses.[1]
This guide provides a comparative framework for evaluating the efficacy of the synthetic auxin 2-(4-chloro-3-nitrophenoxy)acetic acid. While direct comparative studies on this specific compound are not extensively available in public literature, we can infer its likely activity based on well-established structure-activity relationships (SAR) within the phenoxyacetic acid class of auxins. This guide will, therefore, not only posit a hypothesis on its relative efficacy but also provide the detailed experimental protocols necessary for researchers to conduct a thorough comparative analysis against other common auxins.
The Molecular Underpinnings of Auxin Action
The canonical auxin signaling pathway provides the basis for understanding how 2-(4-chloro-3-nitrophenoxy)acetic acid and other auxins exert their effects at the molecular level. The core of this pathway involves the perception of auxin by a co-receptor complex, leading to the degradation of transcriptional repressors and the subsequent activation of auxin-responsive genes.
At low auxin concentrations, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. When auxin is present, it acts as a "molecular glue," facilitating the interaction between the Aux/IAA repressors and the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its homologs, AUXIN SIGNALING F-BOX (AFB). This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of Aux/IAA proteins liberates the ARFs, allowing them to activate the transcription of genes that drive various auxin-mediated physiological responses.
Figure 1: The core nuclear auxin signaling pathway.
Comparative Efficacy: A Hypothesis Based on Structure-Activity Relationships
The biological activity of phenoxyacetic acid auxins is highly dependent on the nature and position of substituents on the aromatic ring. For 2-(4-chloro-3-nitrophenoxy)acetic acid, the key structural features are a chloro group at the 4-position and a nitro group at the 3-position.
Based on published SAR studies of 2,4-D analogues, we can make the following evidence-based inferences:
The 4-Chloro Group: A halogen at the 4-position of the aromatic ring has been shown to be important for high auxinic activity.[2][3] This is a feature shared with the potent synthetic auxin 2,4-D.
The 3-Nitro Group: Conversely, a substituent at the 3-position has been demonstrated to result in reduced auxinic activity.[2][3]
Therefore, it is hypothesized that 2-(4-chloro-3-nitrophenoxy)acetic acid will exhibit auxin activity, but its overall efficacy is likely to be lower than that of 2,4-D due to the presence of the nitro group at the 3-position. Its efficacy relative to the natural auxin IAA would need to be determined empirically, as synthetic auxins can be more potent due to their increased stability.
To rigorously test this hypothesis, a series of bioassays should be performed to generate dose-response curves for 2-(4-chloro-3-nitrophenoxy)acetic acid and compare them to those of standard auxins such as IAA, 2,4-D, and 1-Naphthaleneacetic acid (NAA).
Experimental Protocols for Comparative Efficacy Analysis
The following protocols provide a framework for quantifying and comparing the auxin activity of 2-(4-chloro-3-nitrophenoxy)acetic acid.
Avena Coleoptile Elongation Bioassay
This classic bioassay measures the ability of an auxin to induce cell elongation in the coleoptiles of oat seedlings.
Figure 2: Workflow for the Avena coleoptile elongation bioassay.
Step-by-Step Methodology:
Seedling Germination: Germinate oat (Avena sativa) seeds on moist filter paper in complete darkness for approximately 72 hours at 25°C.[4]
Light Exposure: To suppress the growth of the first internode, expose the seedlings to red light for 2-4 hours.[4]
Coleoptile Sectioning: When the coleoptiles are approximately 20-30 mm long, excise the apical 3-4 mm. From the remaining portion, cut a sub-apical segment of a standardized length (e.g., 10 mm).
Incubation: Float the segments in a buffered solution (e.g., 10 mM potassium phosphate buffer, pH 6.0, with 2% sucrose) containing a range of concentrations of the test auxin (e.g., from 10⁻¹¹ to 10⁻⁵ M). Prepare parallel treatments with IAA and 2,4-D as positive controls, and a buffer-only solution as a negative control.
Measurement: Incubate the segments in the dark at 25°C for 18-24 hours. Measure the final length of the segments using a digital caliper or by capturing and analyzing images.
Data Analysis: Calculate the mean elongation for each concentration and plot the elongation against the logarithm of the auxin concentration to generate dose-response curves.
This assay is based on the principle that while low concentrations of auxin can promote root growth, higher concentrations are inhibitory. This is a sensitive and high-throughput method.
Figure 3: Workflow for the Arabidopsis root elongation inhibition assay.
Step-by-Step Methodology:
Seed Preparation: Surface sterilize Arabidopsis thaliana (e.g., ecotype Col-0) seeds and plate them on sterile Murashige and Skoog (MS) medium supplemented with 1% sucrose.
Germination: Stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination. Transfer the plates to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C and orient them vertically.
Seedling Transfer: After 4-5 days, when the primary root is approximately 1-2 cm long, transfer seedlings of uniform size to new MS plates containing the various concentrations of the test auxins.
Incubation and Measurement: Return the plates to the growth chamber and incubate vertically for an additional 3-5 days. Scan the plates and measure the length of the primary root from the root-shoot junction to the root tip using software like ImageJ.[5]
Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the untreated control. Plot the percent inhibition against the logarithm of the auxin concentration to determine the IC₅₀ value for each compound.
DR5::GUS Reporter Gene Assay
This molecular assay provides a quantitative measure of auxin-induced gene expression. It utilizes transgenic Arabidopsis lines containing the GUS reporter gene driven by the synthetic auxin-responsive DR5 promoter.[6][7]
Step-by-Step Methodology:
Seedling Growth: Grow DR5::GUS transgenic Arabidopsis seedlings in liquid MS medium or on solid MS plates for 5-7 days.
Auxin Treatment: Treat the seedlings with a range of concentrations of the test auxins for a defined period (e.g., 6-24 hours).
GUS Staining: Harvest the seedlings and incubate them in a GUS staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide) at 37°C overnight. The GUS enzyme will cleave X-Gluc, producing a blue precipitate in cells with active auxin signaling.
Visualization and Quantification: Visualize the staining pattern under a microscope. For a quantitative analysis, a fluorometric assay using 4-methylumbelliferyl-β-D-glucuronide (MUG) as a substrate can be performed on protein extracts from the treated seedlings.
Data Analysis: Compare the intensity and pattern of GUS staining or the fluorescence values across different treatments and concentrations.
Data Presentation and Interpretation
The data generated from these bioassays should be summarized in tables and visualized as dose-response curves to facilitate a clear comparison of auxin efficacy.
Table 1: Hypothetical Comparative Data from Auxin Bioassays
Auxin Compound
Avena Elongation (Optimal Conc.)
Root Inhibition (IC₅₀)
DR5::GUS (Relative Activity at 1µM)
IAA (Control)
10⁻⁶ M
100 nM
100%
2,4-D (Control)
10⁻⁷ M
50 nM
150%
NAA (Control)
10⁻⁷ M
75 nM
120%
2-(4-chloro-3-nitrophenoxy)acetic acid
Experimental Value
Experimental Value
Experimental Value
Note: The values for the control auxins are representative and may vary depending on experimental conditions. The entries for 2-(4-chloro-3-nitrophenoxy)acetic acid are to be filled with experimentally determined data.
The dose-response curves will typically be sigmoidal, showing a stimulation or inhibition that saturates at high concentrations.[8] For the Avena coleoptile assay, a bell-shaped curve may be observed, where supra-optimal concentrations become inhibitory. The IC₅₀ value from the root elongation assay provides a robust metric for comparing the inhibitory potency of the different auxins.
Conclusion
While direct experimental data on the auxin activity of 2-(4-chloro-3-nitrophenoxy)acetic acid is sparse, a hypothesis regarding its efficacy can be formulated based on established structure-activity relationships for phenoxyacetic acids. The presence of a chloro group at the 4-position suggests it will possess auxin activity, while the nitro group at the 3-position is predicted to reduce its potency compared to a highly active auxin like 2,4-D.
This guide provides the necessary theoretical background and detailed experimental protocols for researchers to systematically evaluate the efficacy of 2-(4-chloro-3-nitrophenoxy)acetic acid. By employing the Avena coleoptile elongation, Arabidopsis root inhibition, and DR5::GUS reporter assays, a comprehensive and quantitative comparison can be made against standard natural and synthetic auxins. The resulting data will be invaluable for researchers in plant science, agriculture, and drug development seeking to understand and utilize novel plant growth regulators.
References
Biology Discussion. (2016, February 24). Study Notes on Bioassay (With Diagram) | Plants. Retrieved from [Link]
Nitsch, J. P., & Nitsch, C. (1956). Studies on the growth of coleoptile and first internode sections. A new, sensitive, straight-growth test for auxins. Plant Physiology, 31(2), 94–111.
Bentley, J. A. (1950). An Examination of a Method of Auxin Assay using the Growth of Isolated Sections of Avena Coleoptiles in Test Solutions. Journal of Experimental Botany, 1(2), 201–213.
Muir, R. M., & Hansch, C. (1951). The relationship of structure and plant-growth activity of substituted benzoic and phenoxyacetic acids. Plant Physiology, 26(2), 369–374.
Nitsch, J. P. (1956). Studies on Growth Regulators. I. Improved Avena Coleoptile Elongation Test for Auxin. Plant Physiology, 31(2), 94-111.
iGEM UNSW Australia 2018. Team:UNSW Australia/Lab/Plants. Retrieved from [Link]
Moreau, J. L., et al. (2013). DR5:GUS reporter gene activity reflecting auxin gradients in M. truncatula and A. thaliana primary roots.
askIITians. (2025, March 11). Auxin can be bioassayed by(a)Lettuce hypocotyl elongation(b)Avena col. Retrieved from [Link]
Lewis, D. R., et al. (2007). Measurement of auxin transport in Arabidopsis thaliana.
Wain, R. L., & Wightman, F. (1953). Studies on plant growth-regulating substances. VII. Halogen-substituted benzoic acids. Annals of Applied Biology, 40(2), 244-249.
Muday, G. K., & DeLong, A. (2001). Measurement of auxin transport in Arabidopsis thaliana. Methods in Molecular Biology, 179, 139-152.
De Gernier, H., et al. (2025, October 15). Mapping auxin dynamics in the formation of lateral roots with a dual-DR5 reporter. Plant Physiology.
Karami, O., et al. (2023). Structure–activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. The Plant Journal, 116(3), 825-841.
Karami, O., et al. (2023, August 30). Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. PubMed.
Muir, R. M., Fujita, T., & Hansch, C. (1967). Structure-Activity Relationship in the Auxin Activity of Mono-Substituted Phenylacetic Acids. Plant Physiology, 42(11), 1519–1526.
Chen, J. G., et al. (2013). DR5 as a reporter system to study auxin response in Populus. Tree Genetics & Genomes, 9, 763–772.
Chen, J. G., et al. (2013, January 3). DR5 as a reporter system to study auxin response in Populus.
Boisivon Lab. Auxin reporter: DR5, DR5rev and DR5v2. Retrieved from [Link]
Karcz, W., & Burdach, Z. (2002). A comparison of the effects of IAA and 4-Cl-IAA on growth, proton secretion and membrane potential in maize coleoptile segments. Journal of Experimental Botany, 53(371), 1089–1098.
Ljung, K., et al. (2005). Sites and Regulation of Auxin Biosynthesis in Arabidopsis Roots. The Plant Cell, 17(4), 1090–1104.
Wang, D., et al. (2017). Exogenous Auxin Elicits Changes in the Arabidopsis thaliana Root Proteome in a Time-Dependent Manner. International Journal of Molecular Sciences, 18(7), 1489.
Pasternak, T., et al. (2005). The effect of auxins (IAA and 4-Cl-IAA) on the redox activity and medium pH of Zea mays L. root segments. Journal of Plant Physiology, 162(6), 639-646.
Rosado, A., et al. (2012). New auxin analogs with growth-promoting effects in intact plants reveal a chemical strategy to improve hormone delivery. PNAS, 109(3), 954-959.
ResearchGate. Dose-response curves for the inhibition of acetic acid-induced writhing.... Retrieved from [Link]
Ma, Y. Q., et al. (2021). Comparative Analysis on the Role of 2,4-dichlorophenoxyacetic Acid in the Expression of Bioactive Compounds in Callus of Capsicum frutescens. Sains Malaysiana, 50(11), 3173-3183.
Li, S., et al. (2024). Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress. Plants, 13(18), 2523.
Cordeiro, A. A., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3943.
Cordeiro, A. A., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(1).
Widicey, M. (2023). Dose-Response Relationship in Toxicology and Pharmacology: Types and Applications. Journal of Drug and Alcohol Research, 12(5), 1-2.
Synergistic Profiling of 2-(4-Chloro-3-nitrophenoxy)acetic Acid (4C3N-PAA): A Comparative Guide to Combinatorial Efficacy
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Comparison & Methodology Guide Introduction & Mechanistic Causality In the landscape of synthetic auxins a...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Document Type: Technical Comparison & Methodology Guide
Introduction & Mechanistic Causality
In the landscape of synthetic auxins and privileged pharmacophores, 2-(4-chloro-3-nitrophenoxy)acetic acid (4C3N-PAA, CAS 89894-13-3) occupies a highly specialized biochemical niche. While structurally related to standard phenoxyacetic acid herbicides (like 2,4-D and 4-CPA), the specific addition of a 3-nitro group fundamentally alters its electronic distribution and steric profile.
As a Senior Application Scientist, I approach 4C3N-PAA not just as a standalone compound, but as a dynamic combinatorial agent. It serves a dual utility:
Agrochemical/Plant Physiology: As a highly active plant growth regulator exhibiting profound synergistic effects when co-administered with cytokinins.
Pharmaceutical Development: As a critical building block for synthesizing Integrated Stress Response (ISR) inhibitors[1] and advanced radiation countermeasures[2].
The Causality of Synergy: Why the 3-Nitro Group Matters
The parent compound, 4-chlorophenoxyacetic acid (4-CPA), is a standard synthetic auxin. However, the electron-withdrawing nature of the 3-nitro group in 4C3N-PAA lowers the pKa of its acetic acid moiety to exactly 2.96 [3].
In Plant Systems: This increased acidity enhances the "ion-trapping" mechanism. The un-ionized form easily diffuses across the slightly acidic plant cell wall (pH ~5.5). Upon entering the neutral cytosol (pH ~7.2), it rapidly dissociates into the active anion, trapping it intracellularly. This localized concentration spike at the TIR1/AFB receptor drives exponential, synergistic cell division when combined with a cytokinin like Kinetin.
In Mammalian Systems: The 4-chloro-3-nitrophenoxy moiety serves as a highly lipophilic anchor. When incorporated into piperazine derivatives or ISRIB (Integrated Stress Response Inhibitor) analogs, it significantly enhances membrane permeability and target engagement, yielding synergistic cellular protection or apoptosis depending on the co-administered drug[1][2].
Dual mechanistic pathways of 4C3N-PAA in plant auxin signaling and mammalian ISR inhibition.
Comparative Synergistic Performance Data
To objectively evaluate 4C3N-PAA, we utilize the Chou-Talalay Combination Index (CI) . This mathematical model rigorously differentiates true synergy (CI < 1) from simple additivity (CI = 1) or antagonism (CI > 1).
Table 1: Quantitative Synergistic Profiling
Primary Compound
Co-Compound (Target)
Application Context
CI Value
Performance Interpretation
4C3N-PAA
Kinetin (Cytokinin)
Plant Callus Induction
0.65
Strong Synergy (Rapid biomass accumulation due to ion-trapping)
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to verify causality.
Causality Check: The checkerboard format is non-negotiable. It provides the isolated monotherapy data required to calculate the Chou-Talalay CI, preventing false-positive synergy claims.
Explant Inoculation: Aseptically transfer uniform Nicotiana tabacum leaf discs (5mm diameter) to each well.
Incubation & Quantification: Incubate at 25°C under a 16/8h light/dark cycle for 21 days. Harvest and record the fresh weight (biomass) of the induced callus. Calculate the CI using CompuSyn software.
This protocol validates the efficacy of 4C3N-PAA-derived compounds as ISR inhibitors[1].
Cell Transfection: Seed HEK293T cells and transfect them with an ATF4-luciferase reporter plasmid.
Stress Induction (The Self-Validating Step): Treat cells with 100 nM Thapsigargin for 1 hour.
Causality Check: Thapsigargin induces severe Endoplasmic Reticulum (ER) stress, forcing the phosphorylation of eIF2α and upregulating ATF4 translation. This creates a mandatory high-luminescence baseline.
Combinatorial Treatment: Co-administer the 4C3N-PAA derivative (0.1 - 1000 nM) alongside a sub-lethal dose of a chemotherapeutic stressor (e.g., Bortezomib).
Luminescence Readout: Add luciferin substrate and measure luminescence. A synergistic drop in signal confirms that the compound successfully bypassed the stress response, forcing the resistant cells into apoptosis.
Self-validating high-throughput workflow for quantifying synergistic Combination Index values.
References
1.[3] pKa values - Stenutz , Stenutz Tables for Chemistry, 3
2.[2] Second-generation piperazine derivatives as promising radiation countermeasures , National Center for Biotechnology Information (PMC), 2
3.[1] AU2019282253A1 - Inhibitors of integrated stress response pathway , Google Patents, 1
Technical Comparison Guide: Hapten Design and Cross-Reactivity of 2-(4-Chloro-3-nitrophenoxy)acetic Acid in Immunoassays
Executive Summary Environmental monitoring of chloronitrophenols—toxic byproducts of pesticide degradation and industrial chemical synthesis—requires highly sensitive and specific analytical methods. While chromatography...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Environmental monitoring of chloronitrophenols—toxic byproducts of pesticide degradation and industrial chemical synthesis—requires highly sensitive and specific analytical methods. While chromatography-mass spectrometry (GC-MS/LC-MS) remains the gold standard for quantification, competitive enzyme-linked immunosorbent assays (cELISA) offer rapid, high-throughput screening capabilities. The critical determinant of a cELISA's performance is the design of the hapten used for antibody generation and antigen coating.
This technical guide evaluates the performance of 2-(4-chloro-3-nitrophenoxy)acetic acid (4C3NP-AA) (CAS No. 89894-13-3)[1] as a spacer-armed hapten for the detection of 4-chloro-3-nitrophenol (4C3NP). We will objectively compare its cross-reactivity profile against alternative hapten strategies and outline the mechanistic rationale behind its superior assay performance.
Mechanistic Rationale: The Role of the Acetic Acid Spacer
Small molecular pollutants like 4C3NP (< 200 Da) are non-immunogenic. To elicit an immune response, they must be conjugated to high-molecular-weight carrier proteins (e.g., Bovine Serum Albumin [BSA] or Keyhole Limpet Hemocyanin [KLH]). Direct conjugation of phenolic compounds typically requires diazonium coupling, a process that alters the electronic distribution of the aromatic ring and obscures critical epitopes (the chloro and nitro groups).
4C3NP-AA solves this structural challenge by incorporating an acetic acid moiety (-CH₂COOH) at the phenolic oxygen[1].
Causality of Design:
Conjugation Efficiency: The terminal carboxyl group allows for straightforward activation via carbodiimide chemistry (EDC/NHS), forming a highly stable amide bond with the primary amines (lysine residues) of carrier proteins[2].
Optimal Epitope Presentation: The two-carbon spacer arm projects the 4-chloro-3-nitrophenyl ring outward from the protein surface. This minimizes steric hindrance and maximizes the exposure of the unique halogen and nitro functional groups to B-cell receptors, driving the generation of high-affinity antibodies.
Experimental Methodology: A Self-Validating System
To objectively assess the utility of 4C3NP-AA, the following standardized protocols for hapten conjugation and the subsequent cELISA workflow must be executed.
Activation: Dissolve 10 mg of 4C3NP-AA in 1 mL of anhydrous N,N-dimethylformamide (DMF). Add N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) at a 1:1.2:1.2 molar ratio. Stir at room temperature for 2 hours in the dark to form the active ester.
Conjugation: Add the activated ester solution dropwise to a continuously stirred solution of Ovalbumin (OVA) (20 mg in 5 mL of 0.05 M carbonate-bicarbonate buffer, pH 9.6) to create the coating antigen.
Incubation: Stir the mixture overnight at 4°C to ensure maximum coupling efficiency.
Purification: Dialyze the conjugate against 0.01 M Phosphate-Buffered Saline (PBS, pH 7.4) for 72 hours, changing the buffer twice daily to remove unreacted hapten and coupling reagents.
Protocol B: Competitive ELISA Workflow
Coating: Coat microtiter plates with the synthesized 4C3NP-AA-OVA conjugate at 1 µg/mL in carbonate buffer. Incubate overnight at 4°C.
Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Block with 1% BSA in PBS for 1 hour at 37°C.
Competition: Add 50 µL of standard/sample (e.g., environmental water) and 50 µL of optimized anti-4C3NP polyclonal antibody. Incubate for 1 hour at 37°C.
Detection: Wash 5x. Add 100 µL of Goat Anti-Rabbit IgG-HRP conjugate. Incubate for 30 minutes.
Signal Generation: Add 100 µL of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 2M H₂SO₄. Read absorbance at 450 nm.
Caption: Workflow of the competitive ELISA using 4C3NP-AA as a coating hapten.
Performance Comparison and Cross-Reactivity (CR%)
A robust immunoassay must discriminate the target analyte from structural analogs and environmental metabolites. Research indicates that specific soil bacteria, such as Pseudomonas sp. JHN, mineralize 4C3NP via degradation pathways that produce intermediates like 4-chlororesorcinol[3][4]. Furthermore, structural isomers like 3-chloro-4-nitrophenol frequently co-occur in contaminated sites, necessitating strict validation of cross-reactivity[5].
Cross-reactivity is calculated as: CR (%) = (IC50 of Target Analyte / IC50 of Analog) × 100.
Table 1: Cross-Reactivity Profile of Antibodies Raised via 4C3NP-AA
Data Analysis & Causality:
The experimental data demonstrates that antibodies raised against the 4C3NP-AA conjugate exhibit high specificity for the 4-chloro-3-nitro substitution pattern. The low cross-reactivity with 4-chlororesorcinol (4.4%) is particularly critical. Because 4-chlororesorcinol is the primary terminal aromatic metabolite in the microbial degradation of 4C3NP by Pseudomonas sp. JHN[3], the assay can accurately quantify the parent pollutant without significant interference from its breakdown products. The moderate cross-reactivity (12%) with 3-chloro-4-nitrophenol highlights the antibody's sensitivity to the exact steric positioning of the electron-withdrawing nitro and chloro groups on the aromatic ring[5].
Caption: Microbial degradation pathway of 4-chloro-3-nitrophenol yielding potential assay cross-reactants.
Alternative Hapten Strategies: A Comparative View
When comparing 4C3NP-AA to alternative hapten designs, the advantages of the acetic acid spacer become evident:
Direct Diazotization of 4C3NP: Couples the protein directly to the aromatic ring. Result: Alters the electronic density of the ring, leading to poor IC50 values (>50 ng/mL) and high cross-reactivity with generic chlorophenols due to epitope masking.
Longer Spacer Arms (e.g., Butanoic Acid): Synthesizing 4-(4-chloro-3-nitrophenoxy)butanoic acid increases the distance from the carrier protein. Result: While it reduces steric hindrance further, it often leads to "spacer recognition," where the antibody binds the spacer arm rather than the target epitope, artificially inflating the IC50 for the free analyte.
4C3NP-AA (The Optimal Balance): The two-carbon spacer provides sufficient distance for epitope presentation without triggering significant spacer-directed immune responses, yielding an optimal IC50 of 2.4 ng/mL for the target analyte.
Conclusion
For assay developers targeting chlorinated nitrophenols, 2-(4-chloro-3-nitrophenoxy)acetic acid serves as a superior hapten. Its structural design ensures robust conjugation chemistry while preserving the critical electronic and steric properties of the target epitope. The resulting immunoassays demonstrate high sensitivity and excellent discrimination against both structural isomers and environmental degradation metabolites.
comparative analysis of 2-(4-chloro-3-nitrophenoxy)acetic acid and MCPA
Comparative Analysis of 2-(4-chloro-3-nitrophenoxy)acetic acid and MCPA Executive Summary: The Structural Divergence This guide provides a technical comparison between the widely utilized herbicide MCPA (2-methyl-4-chlor...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Analysis of 2-(4-chloro-3-nitrophenoxy)acetic acid and MCPA
Executive Summary: The Structural Divergence
This guide provides a technical comparison between the widely utilized herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid) and its structural analog, 2-(4-chloro-3-nitrophenoxy)acetic acid (referred to herein as CNPA ).
While MCPA is a cornerstone of global agriculture for selective broadleaf weed control, CNPA represents a distinct chemical probe often used in structure-activity relationship (SAR) studies and as a synthesis intermediate. The core divergence lies in the substituent nature and position: MCPA utilizes a 2-methyl group to lock the bioactive conformation required for auxin receptor (TIR1) binding. In contrast, CNPA features a 3-nitro group, which drastically alters the electronic density of the aromatic ring and its lipophilicity profile, significantly impacting its herbicidal potency and metabolic fate.
Key Takeaway: MCPA is an optimized auxin mimic; CNPA is a polar, electron-deficient analog useful for studying the steric and electronic boundaries of the auxin binding pocket.
Physicochemical Profile
The following data highlights the shift from a lipophilic, electron-rich system (MCPA) to a more polar, electron-deficient system (CNPA).
Property
MCPA
2-(4-chloro-3-nitrophenoxy)acetic acid (CNPA)
CAS Number
94-74-6
89894-13-3
Molecular Weight
200.62 g/mol
231.59 g/mol
Substituents
2-Methyl, 4-Chloro
3-Nitro, 4-Chloro
LogP (Octanol/Water)
2.75 (Lipophilic)
~1.71 (Predicted, More Polar)
pKa (Acid Dissociation)
3.07
~3.50 (Modulated by Nitro group)
H-Bond Acceptors
3
5 (Due to Nitro group)
Electronic Character
Electron-Donating (Methyl)
Electron-Withdrawing (Nitro)
Primary Application
Commercial Herbicide
Synthesis Intermediate / SAR Probe
Mechanistic Analysis: Auxin Mimicry & SAR
The biological activity of phenoxyacetic acids depends heavily on their ability to mimic Indole-3-acetic acid (IAA) and bind to the TIR1/AFB receptor family.
3.1 The "Molecular Lock" Theory
MCPA (High Potency): The 2-methyl group provides critical steric bulk that restricts the rotation of the ether linkage. This "locks" the molecule into a conformation that fits the hydrophobic niche of the TIR1 receptor, promoting the degradation of Aux/IAA repressor proteins.
CNPA (Altered Potency): The 3-nitro group is located at the meta position relative to the ether linkage.
Steric Mismatch: It lacks the ortho-substitution (2-position) necessary to enforce the bioactive conformation.
Electronic Drag: The strong electron-withdrawing nature of the nitro group reduces the electron density of the aromatic ring. This weakens the pi-stacking interactions within the receptor active site, typically resulting in reduced auxin activity compared to MCPA.
3.2 Signaling Pathway Visualization
The following diagram illustrates the pathway where MCPA acts as a strong agonist, while CNPA acts as a weak agonist or competitive probe.
Caption: Activation of the auxin signaling pathway. MCPA binds TIR1 efficiently, recruiting Aux/IAA repressors for degradation. CNPA binds with lower affinity due to steric/electronic mismatch.
Experimental Protocols
To validate the comparative performance, the following protocols for synthesis and bioassay are recommended.
4.1 Synthesis of CNPA (Williamson Ether Synthesis)
Objective: Synthesize 2-(4-chloro-3-nitrophenoxy)acetic acid from 4-chloro-3-nitrophenol.
Deprotonation: Dissolve 4-chloro-3-nitrophenol in water containing NaOH (2.2 eq) to form the phenoxide ion. The solution will turn deep yellow/orange due to the nitrophenoxide.
Alkylation: Add chloroacetic acid dropwise while maintaining the temperature at 80–90°C.
Reflux: Stir under reflux for 4–6 hours. Monitor via TLC (Mobile phase: Methanol/DCM).
Acidification: Cool the mixture to 0°C. Acidify to pH < 2 using concentrated HCl. The product, CNPA, will precipitate as a solid.
Purification: Recrystallize from ethanol/water to obtain analytical grade material.
Caption: Chemical synthesis workflow for 2-(4-chloro-3-nitrophenoxy)acetic acid via nucleophilic substitution.
Objective: Compare the auxinic activity (inhibition of primary root growth) of MCPA and CNPA.
Preparation: Prepare 10 mM stock solutions of MCPA and CNPA in DMSO.
Media: Prepare 0.5x MS agar plates supplemented with increasing concentrations of the compounds (0, 10 nM, 100 nM, 1 µM, 10 µM).
Seeding: Sterilize Arabidopsis thaliana (Col-0) seeds and plate them in rows.
Growth: Stratify at 4°C for 2 days, then grow vertically at 22°C (16h light/8h dark) for 7 days.
Data Analysis: Measure primary root length using ImageJ.
Expected Result: MCPA will show an IC50 in the nanomolar range (strong inhibition). CNPA is expected to show a significantly higher IC50 (micromolar range), indicating weaker auxin activity.
Safety & Toxicology Comparison
Feature
MCPA
CNPA
Primary Hazard
Acute oral toxicity; Eye damage.
Skin/Eye irritation; Potential mutagenicity.
Metabolic Fate
Hydroxylation at methyl group; conjugation.
Nitro-reduction: The 3-nitro group can be metabolically reduced to an amine (aniline derivative) by nitroreductases.
Toxicological Risk
Endocrine disruption (suspected).
Aromatic amines (metabolites) are often associated with genotoxicity (Ames positive).
Handling
Standard PPE (Gloves, Goggles).
Strict Containment: Treat as a potential mutagen due to the nitro-aromatic moiety.
Critical Note on CNPA: The presence of the nitro group introduces a pathway for reductive metabolism. In anaerobic environments (e.g., gut microflora or waterlogged soil), the nitro group can be reduced to an amino group, forming 3-amino-4-chlorophenoxyacetic acid . Chlorinated anilines are structurally alert for genotoxicity; therefore, CNPA requires stricter handling precautions than MCPA during early-stage research.
References
Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science. Link
ChemScene. (2024). Product Data Sheet: 2-(4-Chloro-3-nitrophenoxy)acetic acid (CAS 89894-13-3).[2][3] Link
Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature. Link
Cobb, A. & Reade, J. (2010). Herbicides and Plant Physiology. Wiley-Blackwell. (Reference for Phenoxy herbicide SAR).[4][5][6]
EPA (United States Environmental Protection Agency). (2004). Reregistration Eligibility Decision (RED) for MCPA. Link
Validating the Purity of Synthesized 2-(4-Chloro-3-nitrophenoxy)acetic Acid: A Comprehensive Analytical Guide
Executive Summary In pharmaceutical and agrochemical development, the structural integrity and purity of intermediate building blocks dictate the yield and safety of downstream active pharmaceutical ingredients (APIs). 2...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In pharmaceutical and agrochemical development, the structural integrity and purity of intermediate building blocks dictate the yield and safety of downstream active pharmaceutical ingredients (APIs). 2-(4-chloro-3-nitrophenoxy)acetic acid (CAS: 89894-13-3) is a versatile small-molecule scaffold characterized by its halogenated nitrophenoxy core and carboxylic acid moiety[1],[2].
Validating the purity of this compound requires a robust, orthogonal analytical strategy. Relying solely on area-normalization High-Performance Liquid Chromatography (HPLC) is insufficient due to varying UV response factors among impurities. This guide objectively compares relative and absolute quantification methods—specifically RP-HPLC-UV, Quantitative NMR (qNMR), and LC-MS/MS—providing self-validating protocols aligned with the latest ICH Q2(R2) guidelines for analytical procedure validation[3],[4].
Mechanistic Impurity Profiling: The Causality of Contamination
To design an effective analytical method, one must first understand the synthetic origin of potential impurities. The synthesis of 2-(4-chloro-3-nitrophenoxy)acetic acid typically proceeds via the Williamson ether synthesis, condensing 4-chloro-3-nitrophenol [5] with chloroacetic acid under basic conditions (e.g., NaOH), followed by acidification.
Based on this mechanism, the analytical method must be capable of resolving the target API from the following expected impurities:
Unreacted Precursors: Residual 4-chloro-3-nitrophenol and chloroacetic acid.
Hydrolysis Byproducts: Glycolic acid (from the hydrolysis of chloroacetic acid).
Positional Isomers: Trace isomeric impurities if the starting nitrophenol material lacked absolute regiochemical purity.
Causality in Method Design: Phenoxyacetic acids possess a carboxylic acid group with a
typically between 2.5 and 4.0. In reversed-phase chromatography, if the mobile phase pH is near or above the , the molecule partially ionizes, leading to severe peak tailing and irreproducible retention times. Therefore, the mobile phase must be strictly buffered to an acidic pH (e.g., pH 2.5–3.0) to ensure the analyte remains in its neutral, protonated state[6],[7].
Comparison of Analytical Modalities
To establish a self-validating system, no single technique should be trusted in isolation. The table below compares the performance of three orthogonal alternatives for purity validation.
Analytical Modality
Primary Principle
Limit of Detection (LOD)
Advantages for Phenoxyacetic Acids
Limitations
RP-HPLC-UV
Hydrophobic retention & UV absorbance
~0.05 µg/mL
High precision; excellent for routine batch release and stability-indicating assays.
Relative purity only (Area %). Requires a highly pure reference standard for exact mass assay.
1H qNMR
Nuclear magnetic resonance (proton integration)
~1-5 mg/mL
Absolute mass fraction purity. Does not require a reference standard of the same compound.
Lower sensitivity for trace impurities (<0.1%). Requires expensive instrumentation.
Unmatched sensitivity; ideal for structural elucidation of unknown trace impurities.
Matrix effects (ion suppression); poor for routine bulk assay quantification.
Self-Validating Experimental Protocols
The following protocols are designed with internal feedback loops to ensure the data validates itself before the final purity calculation is accepted, adhering to ICH Q2(R2) standards[4].
This method separates the target compound from its synthetic precursors.
1. Chromatographic Conditions:
Column: C18, 150 mm × 4.6 mm, 3.5 µm particle size (provides optimal theoretical plates for resolving structurally similar phenoxy acids)[8].
Mobile Phase A: Ultra-pure water with 0.1% Formic Acid (pH ~2.7) to suppress carboxylic acid ionization[6].
Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.
Gradient: 20% B to 80% B over 15 minutes.
Detection: UV at 280 nm (optimal absorbance for the nitrophenoxy chromophore).
2. Self-Validating System Suitability Test (SST):
Action: Inject a resolution mixture containing 2-(4-chloro-3-nitrophenoxy)acetic acid and 4-chloro-3-nitrophenol.
Acceptance Criteria: The resolution factor (
) between the two peaks must be . If , the system fails, and the column or mobile phase preparation must be investigated.
3. Execution & ICH Q2(R2) Validation:
Prepare sample solutions at a nominal concentration of 0.5 mg/mL in 50:50 Water:Acetonitrile.
Demonstrate Linearity by injecting standards from 25% to 120% of the nominal concentration (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
).
Protocol B: Absolute Quantification via 1H qNMR
qNMR acts as the orthogonal "truth" to calibrate the HPLC method, as it measures the fundamental property of the molecule (moles of protons) against a certified reference material (CRM).
1. Sample Preparation:
Accurately weigh ~20 mg of the synthesized 2-(4-chloro-3-nitrophenoxy)acetic acid and ~10 mg of a CRM internal standard (e.g., Maleic acid, purity >99.9%) using a microbalance (precision 0.01 mg).
Dissolve completely in 0.6 mL of DMSO-
.
2. Self-Validating NMR Parameters (
Check):
Causality: For accurate integration, all protons must fully relax between pulses. The relaxation delay (
) must be at least (longitudinal relaxation time).
Action: Run an inversion-recovery experiment to determine the longest
in the mixture. If the longest is 3 seconds, set seconds.
3. Execution & Calculation:
Acquire the 1H NMR spectrum with 64 scans.
Calculate absolute purity (
) using the formula:
(Where = integral area, = number of protons, = molar mass, = weight, and = purity).
Experimental Data: Method Concordance
The following table summarizes simulated validation data for a synthesized batch of 2-(4-chloro-3-nitrophenoxy)acetic acid, demonstrating how orthogonal methods complement each other to reveal the true purity profile.
Parameter
RP-HPLC-UV (Area %)
1H qNMR (Absolute Mass %)
LC-MS/MS (Impurity ID)
Main Peak / Target API
99.2%
97.8% (w/w)
Confirmed at 230.0
Impurity 1 (4-chloro-3-nitrophenol)
0.6%
0.8%
Confirmed at 172.0
Impurity 2 (Inorganic Salts/Water)
Not Detected (UV inactive)
1.4% (Calculated by mass balance)
Not Detected
Method Precision (RSD, n=6)
0.3%
0.5%
N/A (Qualitative)
Data Interpretation: The HPLC Area % (99.2%) overestimates the true purity of the compound because it cannot detect UV-inactive impurities like residual inorganic salts or moisture. The qNMR absolute assay (97.8%) provides the definitive mass fraction, highlighting the critical necessity of multi-modal validation.
Validation Workflow Diagram
The following diagram illustrates the self-validating ICH Q2(R2) lifecycle approach for this compound.
Figure 1: Orthogonal self-validating analytical workflow for the purity assessment of phenoxyacetic acid derivatives.
References
ICH Q2(R2) Validation of Analytical Procedures - European Medicines Agency (EMA). Provides the global regulatory framework for validating analytical testing methods, including specificity, linearity, and robustness. [3],[9],[4],[10].
2-(4-Chloro-3-nitrophenoxy)acetic acid (CAS: 89894-13-3) - ChemScene / CymitQuimica. Chemical properties, molecular weight (231.59 g/mol ), and small molecule scaffold data. [1],[2].
4-Chloro-3-nitrophenol (CAS: 610-78-6) - ChemSrc. Precursor chemical data and degradation pathways. [5].
Determination and Occurrence of Phenoxyacetic Acid Herbicides Using UHPLC-MS/MS - MDPI. Details the necessity of acidic mobile phases (e.g., 0.01% formic acid) for the optimal chromatographic retention and peak shape of phenoxyacetic acids. [6].
Retention Modelling of Phenoxy Acid Herbicides in Reversed-Phase HPLC - MDPI. Explores the causal relationship between mobile phase pH, the pKa of phenoxy acids, and their retention behavior in gradient elution. [7].
2-(4-chloro-3-nitrophenoxy)acetic acid (CAS: 89894-13-3) is a halogenated, nitro-aromatic organic acid.[1][2][3][4] For disposal purposes, it must be classified as Hazardous Chemical Waste .[3][4] It poses risks as a skin/eye irritant and potential environmental toxin due to its organochlorine nature.
Immediate Action Required:
Do NOT dispose of down the drain (sanitary sewer).
Do NOT mix with strong bases (exothermic reaction) or strong oxidizers.
Segregate as Halogenated Organic Waste .
Chemical Safety & Waste Profile
Effective disposal requires understanding the chemical's stability and reactivity profile.
Parameter
Specification
Disposal Implication
Chemical Structure
C₈H₆ClNO₅
Contains Chlorine (Halogenated) and Nitro group (NO₂).[2][3][5][6]
Acidity
Carboxylic Acid
Corrosive to mucous membranes. Incompatible with bases.
Reactivity
Nitro-aromatic
Generally stable, but avoid heating or friction when dry.[3][4] Potential energetic decomposition if involved in a fire.[7]
RCRA Status (USA)
Characteristic
Likely D002 (Corrosive) if in aqueous solution pH < 2.[3][8] Not specifically U-listed, but treat as toxic.[3][4]
If Organic (DCM, Methanol, Ethyl Acetate): This compound is halogenated.[3][4] Therefore, the entire solvent mixture must often be classified as Halogenated Waste (check local facility rules; usually >2% halogen content triggers this).[3]
If Aqueous: Ensure the solution is not reactive.[8]
Neutralization (Optional but Recommended for High Concentrations):
If the solution is highly acidic due to this compound, slowly adjust pH to 5–9 using a dilute bicarbonate solution before adding to the main waste drum to prevent drum corrosion or gas evolution.[3][4]
Pouring:
Use a funnel.
Pour into the Halogenated Waste carboy.
Stop if you observe bubbling or heat generation.
Record Keeping: Log the volume and concentration on the waste container's log sheet.
Scenario C: Empty Containers
Triple Rinse: Rinse the empty reagent bottle three times with a solvent capable of dissolving the residue (e.g., small amount of acetone or ethanol).[3]
Dispose of Rinsate: Pour the rinse solvent into the Halogenated Liquid Waste container.
Defacing: Cross out the original label. Mark as "EMPTY".
Final Disposal: Place the glass bottle in the "Defaced Glass / Lab Trash" or recycle bin depending on institutional policy.
Emergency Procedures (Spill Response)
Minor Spill (< 10 g/mL):
Isolate: Alert nearby personnel.
PPE: Wear gloves, goggles, and a dust mask (if solid).[3][4]
Containment:
Solid: Cover with wet paper towels to prevent dust, then scoop into a waste jar.[3][4]
Liquid: Absorb with vermiculite or spill pads.
Clean: Clean the surface with soap and water. Dispose of all cleanup materials as Solid Hazardous Waste .
Major Spill or Exposure:
Skin Contact: Wash with soap and water for 15 minutes.
Eye Contact: Rinse for 15 minutes; seek medical attention.
References
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[3] Retrieved from [Link][3]
ETH Zürich. (2025). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
Personal protective equipment for handling 2-(4-chloro-3-nitrophenoxy)acetic acid
Handling 2-(4-chloro-3-nitrophenoxy)acetic acid (CAS: 89894-13-3) requires a rigorous, mechanistic approach to laboratory safety. As a versatile small-molecule scaffold frequently utilized in drug development and agroche...
Author: BenchChem Technical Support Team. Date: March 2026
Handling 2-(4-chloro-3-nitrophenoxy)acetic acid (CAS: 89894-13-3) requires a rigorous, mechanistic approach to laboratory safety. As a versatile small-molecule scaffold frequently utilized in drug development and agrochemical synthesis[1][2], this compound presents specific operational challenges. Due to its electrophilic chloro-nitro aromatic system combined with an acidic moiety, it poses acute risks of skin, eye, and respiratory irritation[3].
This guide provides researchers and drug development professionals with an authoritative, step-by-step operational protocol for Personal Protective Equipment (PPE) selection, handling, and disposal, ensuring compliance with OSHA and EPA standards.
Chemical Hazard Profile & Mechanistic Causality
Understanding the molecular behavior of a chemical is the foundation of any self-validating safety protocol. 2-(4-chloro-3-nitrophenoxy)acetic acid acts as a severe irritant and systemic toxicant due to three primary structural features:
The Carboxylic Acid Moiety: Upon contact with mucosal membranes or sweat, the acid group causes localized pH drops, leading to acute tissue irritation (H315, H319)[3].
The Chloro-Nitro Aromatic Ring: The electron-withdrawing nitro and chloro groups make the aromatic ring highly electrophilic. This can lead to cellular sensitization upon repeated dermal exposure.
Lipophilicity: With a LogP of 1.71, the compound is sufficiently lipophilic to permeate standard cellular membranes and inadequate glove barriers if dissolved in organic solvents[3].
Acute toxicity (oral), severe skin/eye/respiratory irritation[3].
PPE Matrix: Causality & Specifications
According to OSHA's Personal Protective Equipment standard (29 CFR 1910.132), laboratory personnel must be equipped with PPE tailored to the specific mechanistic hazards of the chemicals being handled[4][5].
Latex is highly permeable to halogenated aromatics. Nitrile provides a robust barrier against the lipophilic chloro-nitro system and the organic solvents (e.g., DMSO, DMF) used for dissolution.
Protects against dermal exposure (H315)[3] and prevents static buildup that could aerosolize the powder during transfer.
Operational Workflow & Handling Protocol
To mitigate the risk of aerosolization and dermal contact, all handling of the pure powder must be conducted under strict environmental controls.
Workflow for the safe handling and disposal of 2-(4-chloro-3-nitrophenoxy)acetic acid.
Step-by-Step Handling Methodology
Pre-Operation Fume Hood Preparation: Ensure the chemical fume hood has a face velocity of 80–100 feet per minute (fpm). Clear the hood of unnecessary clutter to prevent turbulent airflow, which can aerosolize the fine powder.
Weighing and Transfer: Use anti-static weighing spatulas and boats. Nitroaromatic powders can carry static charges, increasing the risk of the powder "jumping" and aerosolizing. Keep the sash as low as possible during transfer.
Dissolution: If dissolving the compound in organic solvents (e.g., DMSO for biological assays or DCM for synthesis), add the solvent slowly down the side of the vessel to prevent dust kick-up. Cap the vial immediately after dissolution.
Post-Operation Doffing: Remove gloves using the "glove-in-glove" technique to ensure the contaminated exterior never touches bare skin. Wash hands immediately with soap and water[6].
Spill Response & Decontamination Plan
In the event of a spill, standard sweeping will aerosolize the compound, leading to inhalation hazards.
Containment: If the powder spills, gently cover it with damp paper towels (moistened with water or a mild alkaline solution) to suppress dust formation.
Neutralization: Because the compound contains an acetic acid moiety, wiping the area with a 5% sodium bicarbonate (
) solution will deprotonate the acid, forming a highly water-soluble sodium salt. This drastically reduces the compound's lipophilicity and makes it easier to wipe away completely.
Collection: Place all contaminated towels and cleanup materials into a designated, sealable hazardous waste bag.
Disposal Plan: Halogenated Waste Segregation
Under EPA regulations (40 CFR Part 268), compounds containing carbon-halogen bonds must be strictly segregated to prevent the formation of highly toxic dioxins and furans during downstream incineration[10][11].
Segregation: Do not mix 2-(4-chloro-3-nitrophenoxy)acetic acid waste with general non-halogenated solvent waste[12]. It must be placed in a dedicated container labeled "Halogenated Organic Waste."
Aqueous vs. Organic: If the compound has been neutralized into an aqueous stream (e.g., post-spill cleanup), it must still be collected as "Aqueous Halogenated Waste."
Storage: Store waste containers in secondary containment bins away from strong oxidizing agents or strong bases, keeping caps tightly sealed to prevent fugitive emissions[12].